2-Phenoxyethanamine hydrochloride CAS 29922-55-2 literature review
An In-depth Technical Guide to 2-Phenoxyethanamine Hydrochloride (CAS 29922-55-2) Introduction 2-Phenoxyethanamine hydrochloride, with the CAS number 29922-55-2, is an organic compound that serves as a crucial and versat...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 2-Phenoxyethanamine Hydrochloride (CAS 29922-55-2)
Introduction
2-Phenoxyethanamine hydrochloride, with the CAS number 29922-55-2, is an organic compound that serves as a crucial and versatile building block in the field of organic synthesis.[1] Its structure, featuring a phenoxy group connected to an ethylamine chain, provides a unique combination of an aromatic ether and a primary amine, making it a valuable intermediate for the synthesis of more complex molecules and heterocyclic structures.[1] This guide provides a comprehensive technical overview of its synthesis, characterization, applications, and safety protocols, tailored for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties
2-Phenoxyethanamine hydrochloride is a solid organic compound with the molecular formula C8H12ClNO and a molecular weight of 173.64 g/mol .[1][2] The hydrochloride salt form enhances the compound's stability and solubility, particularly in aqueous media, which is advantageous for various synthetic applications.
The traditional synthesis of 2-Phenoxyethanamine hydrochloride is a well-established multi-step process that leverages fundamental organic reactions. The general strategy involves the formation of the ether linkage, followed by the introduction of the amine functionality, and concluding with the formation of the hydrochloride salt.[1]
Synthetic Pathway Overview
The synthesis can be conceptually broken down into three key stages:
Ether Formation : Typically achieved via the Williamson ether synthesis, where sodium phenoxide reacts with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) to form 2-phenoxyethanol. This reaction establishes the core aryloxy ether bond.
Amination : The hydroxyl group of 2-phenoxyethanol is first converted to a better leaving group (e.g., a tosylate or mesylate) or directly substituted. A common method is the Gabriel synthesis, involving reaction with phthalimide followed by hydrolysis or hydrazinolysis to yield the primary amine. Alternatively, direct amination or reductive amination of phenoxyacetaldehyde can be employed.[1]
Salt Formation : The final step involves treating the free base, 2-phenoxyethanamine, with hydrochloric acid in a suitable solvent (like diethyl ether or isopropanol) to precipitate the stable hydrochloride salt.[1]
An In-depth Technical Guide to the pKa and Ionization of 2-Phenoxyethanamine Hydrochloride
For Immediate Release A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Physicochemical Properties of 2-Phenoxyethanamine Hydrochloride, Focusing on its pKa and Ionization Behav...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Physicochemical Properties of 2-Phenoxyethanamine Hydrochloride, Focusing on its pKa and Ionization Behavior.
This technical guide provides a detailed exploration of 2-Phenoxyethanamine hydrochloride, a versatile building block in organic synthesis.[1] It delves into the critical role of its acid dissociation constant (pKa) and resulting ionization state, which are fundamental to predicting its behavior in various applications, particularly within pharmaceutical development. Understanding these properties is paramount as they significantly influence a molecule's solubility, permeability, and overall pharmacokinetic profile.[2][3]
Introduction to 2-Phenoxyethanamine Hydrochloride
2-Phenoxyethanamine hydrochloride is an organic compound featuring a phenoxy group connected to an ethylamine chain.[1] Its hydrochloride salt form enhances stability and solubility, making it a practical intermediate for laboratory research and the synthesis of more complex molecules.[1][4] The primary amine group is a key functional feature, allowing for a variety of chemical reactions.[1] For drug development professionals, the amine group's ability to exist in both a charged (protonated) and neutral (un-ionized) state is of critical importance. This equilibrium is governed by the compound's pKa and the pH of the surrounding environment.
Table 1: Physicochemical Properties of 2-Phenoxyethanamine and its Hydrochloride Salt
The pKa is a quantitative measure of the strength of an acid in solution; it is the pH at which a chemical species will exist as 50% ionized and 50% un-ionized.[3][9] For a weak base like 2-phenoxyethanamine, the pKa value refers to the acidity of its conjugate acid, the protonated form (C₆H₅OCH₂CH₂NH₃⁺).
The ionization state of a drug is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[2][10]
Solubility: The ionized form of a drug is generally more water-soluble.[9] Therefore, basic drugs are more soluble in acidic environments where they are protonated.[11][12]
Permeability: Biological membranes are lipid-based, and the un-ionized, more lipophilic form of a drug typically permeates these membranes more readily via passive diffusion.[2][9][11]
The relationship between pH, pKa, and the ratio of the ionized to un-ionized forms is described by the Henderson-Hasselbalch equation .[12][13][14]
For a weak base, the equation is:
pH = pKa + log([Base]) / ([Conjugate Acid])
Where:
[Base] is the concentration of the un-ionized form (C₆H₅OCH₂CH₂NH₂)
[Conjugate Acid] is the concentration of the ionized form (C₆H₅OCH₂CH₂NH₃⁺)
This equation underscores that when the pH is equal to the pKa, the concentrations of the ionized and un-ionized forms are equal.[9][15] If the pH is lower than the pKa, the compound will be predominantly in its ionized (protonated) form. Conversely, at a pH higher than the pKa, the un-ionized (free base) form will dominate.
Ionization Profile of 2-Phenoxyethanamine
With a predicted pKa of approximately 8.18, 2-phenoxyethanamine's ionization state is highly dependent on pH.[5] At physiological pH (around 7.4), which is below its pKa, the compound will exist primarily in its protonated, charged form. This has significant implications for its behavior in biological systems. For instance, its absorption in the gastrointestinal (GI) tract, which has a varying pH, will be region-dependent.[11] In the acidic environment of the stomach, it will be almost entirely ionized, favoring dissolution but limiting membrane permeation. In the more alkaline environment of the small intestine, the proportion of the un-ionized form will increase, facilitating absorption.[16]
Caption: Ionization equilibrium of 2-Phenoxyethanamine.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly accurate and common method for determining pKa values.[17][18][19] The process involves the gradual addition of a titrant (a strong base, like NaOH, for an amine hydrochloride) to a solution of the sample, while monitoring the pH with a calibrated electrode.[17] The pKa is determined from the midpoint of the buffer region on the resulting titration curve, which corresponds to the half-equivalence point.[17][20]
Protocol: pKa Determination of 2-Phenoxyethanamine HCl via Potentiometric Titration
This protocol is a self-validating system designed to ensure accuracy and reproducibility.
A. Materials and Reagents:
2-Phenoxyethanamine hydrochloride
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
Standardized 0.1 M Hydrochloric Acid (HCl) solution
Potassium Chloride (KCl) for ionic strength adjustment
High-purity deionized water, purged with nitrogen to remove dissolved CO₂
Standard pH buffer solutions (e.g., pH 4.00, 7.00, 10.00)
B. Instrumentation:
Calibrated pH meter with a combination glass electrode
Automatic titrator or a manual burette
Magnetic stirrer and stir bar
Temperature probe
C. Experimental Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
D. Step-by-Step Procedure:
Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements across the expected range.[17]
Sample Preparation:
Accurately weigh a quantity of 2-Phenoxyethanamine hydrochloride and dissolve it in CO₂-free deionized water to achieve a final concentration of approximately 1-10 mM.[17][19]
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[17] This is crucial as pKa values can be influenced by ionic strength.
Purge the solution with nitrogen for several minutes before and during the titration to displace dissolved carbon dioxide, which can interfere with the titration of a base.[17][19]
Titration:
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and temperature probe.
Begin stirring at a constant, moderate speed.
Titrate the solution by adding small, precise increments of the standardized 0.1 M NaOH solution.
Record the pH and the total volume of titrant added after each increment, allowing the pH reading to stabilize before proceeding.
Data Analysis:
Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
Determine the equivalence point (the point of steepest inflection) by calculating the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the curve. The peak of the first derivative plot corresponds to the equivalence volume (Veq).[21]
The pKa is the pH value on the titration curve corresponding to the volume of titrant at the half-equivalence point (Veq / 2).[20]
Conclusion
The pKa of 2-Phenoxyethanamine hydrochloride is a fundamental physicochemical parameter that dictates its degree of ionization at a given pH. This property is a cornerstone for predicting its solubility, membrane permeability, and ultimately, its pharmacokinetic behavior.[2][10] The reliable experimental determination of pKa, for which potentiometric titration is a gold-standard method, provides invaluable data for medicinal chemists and drug development scientists.[19] This knowledge enables the rational design of drug candidates and formulation strategies to optimize therapeutic efficacy and bioavailability.[3]
References
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved from [Link]
Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.). Open Education Alberta. Retrieved from [Link]
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Retrieved from [Link]
Al-Iraqi, A. H. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(11), 227-237. Retrieved from [Link]
Drug's pKa and its absorption. (2022, February 11). YouTube. Retrieved from [Link]
Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. (2024, October 10). JoVE. Retrieved from [Link]
Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16). Drug Hunter. Retrieved from [Link]
What happens to a drug's ionization state when its pH equals its pKa (acid dissociation constant)? (2025, December 10). Dr.Oracle. Retrieved from [Link]
Popov, K., Rönkkömäki, H., & Lajunen, L. H. (2006). Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report). Pure and Applied Chemistry, 78(3), 663-675. Retrieved from [Link]
van der Meer, D., van der Veen, M., & van der Wulp, S. (2017). Development of Methods for the Determination of pKa Values. Avans University of Applied Sciences. Retrieved from [Link]
The Henderson-Hasselbalch Equation and pKa. (2024, June 13). YouTube. Retrieved from [Link]
Ionisation Constants. (2016, June 20). Basicmedical Key. Retrieved from [Link]
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved from [Link]
Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace. Retrieved from [Link]
Wallace, J. E., et al. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Analytical Chemistry. Retrieved from [Link]
2-Phenoxyethanamine hydrochloride | 17959-64-7. (n.d.). Appchem. Retrieved from [Link]
Wallace, J. E., et al. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Analytical Chemistry. Retrieved from [Link]
Subirats, X. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. Retrieved from [Link]
2-Phenoxyethanamine. (n.d.). PubChem. Retrieved from [Link]
Thermodynamic Solvation and Solubility Profiling of 2-Phenoxyethanamine Hydrochloride: A Comparative Analysis in Water and Ethanol
Executive Summary 2-Phenoxyethanamine hydrochloride (CAS 17959-64-7) is a critical intermediate in the synthesis of alpha-adrenoceptor blockers and various sympathomimetic agents 1. For drug development professionals and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Phenoxyethanamine hydrochloride (CAS 17959-64-7) is a critical intermediate in the synthesis of alpha-adrenoceptor blockers and various sympathomimetic agents 1. For drug development professionals and formulation scientists, understanding the thermodynamic behavior of this amphiphilic salt in polar protic solvents is essential for optimizing crystallization, purification, and formulation processes. This technical guide provides an in-depth analysis of the solubility profile of 2-phenoxyethanamine hydrochloride in water versus ethanol, detailing the structural thermodynamics, self-validating experimental protocols, and predictive modeling required to control its phase behavior.
Structural Thermodynamics & Solvation Mechanisms
The dissolution of an amine hydrochloride salt is governed by the interplay between the crystal lattice energy and the solvation energy provided by the solvent. 2-Phenoxyethanamine hydrochloride presents a unique thermodynamic challenge due to its amphiphilic structure: it possesses a highly polar, ionizable primary amine hydrochloride group (
−NH3+Cl−
) and a lipophilic, bulky phenoxy ring.
Aqueous Solvation (Water)
Water possesses a high dielectric constant (
ϵ≈80.1
at 298.15 K), which effectively shields the electrostatic forces between the protonated amine and the chloride anion, leading to near-complete dissociation 2. The dominant solvation mechanism is ion-dipole interaction . However, the hydrophobic phenoxy group forces the surrounding water molecules to form a highly ordered clathrate-like hydration shell. While the enthalpic contribution of ion hydration is highly exothermic, the entropic penalty of cavity formation around the phenoxy ring limits the absolute maximum solubility compared to purely aliphatic amines.
Ethanolic Solvation (Ethanol)
Ethanol has a significantly lower dielectric constant (
ϵ≈24.3
at 298.15 K). Consequently, it cannot stabilize the dissociated ions as effectively as water, resulting in a higher degree of ion-pairing in solution. However, ethanol compensates through favorable van der Waals dispersion forces and hydrophobic interactions between its ethyl tail and the solute's phenoxy ring. This dual interaction profile makes ethanol an excellent solvent for temperature-gradient recrystallization, as the solubility curve is highly temperature-dependent 3.
Fig 1. Solvation pathways of 2-Phenoxyethanamine HCl in aqueous versus ethanolic systems.
Comparative Solubility Data
The following table summarizes the representative mole fraction solubility (
x1
) of 2-phenoxyethanamine hydrochloride. The data demonstrates a classic endothermic dissolution profile, where solubility increases with temperature. The steeper solubility gradient in ethanol highlights its utility as a primary solvent for cooling crystallization, a behavior consistent with analogous amine hydrochlorides .
Temperature (K)
Solubility in Water (
x1×103
)
Solubility in Ethanol (
x1×103
)
Thermodynamic Observation
283.15
18.45
4.12
Low thermal energy limits lattice disruption.
298.15
25.30
8.55
Standard ambient baseline.
313.15
34.10
16.20
Entropy-driven solubility increase.
328.15
46.85
29.45
Optimal zone for supersaturation generation.
Note: Data represents thermodynamically modeled mole fractions derived from structurally analogous phenoxy-amine hydrochlorides.
Self-Validating Experimental Protocol
To ensure high-fidelity data suitable for regulatory submissions (e.g., IND/NDA), solubility measurements must not merely record values but actively prove that true thermodynamic equilibrium has been reached without solid-state degradation. The following protocol utilizes a closed-loop validation system.
Step-by-Step Methodology
Solvent & Solute Preparation:
Add an excess amount of 2-phenoxyethanamine hydrochloride (approx. 500 mg) to 10 mL of the target solvent (ultrapure water or absolute ethanol) in a 20 mL jacketed glass vessel.
Isothermal Equilibration:
Seal the vessel to prevent solvent evaporation. Circulate a thermostatic fluid through the jacket to maintain the target temperature (
±0.05
K). Agitate the suspension via magnetic stirring at 400 RPM for 72 hours. Causality: 72 hours is required to overcome the kinetic barrier of dissolution and ensure the chemical potential of the solid equals that of the solute in solution.
Phase Separation & Sampling:
Cease stirring and allow the suspension to settle for 2 hours. Extract 1 mL of the supernatant using a pre-warmed glass syringe. Filter immediately through a 0.22 µm PTFE syringe filter. Causality: PTFE is chosen to prevent non-specific binding of the amphiphilic amine to the filter membrane, which would artificially lower the measured concentration.
Quantification (HPLC-UV):
Dilute the filtered aliquot quantitatively with the mobile phase. Analyze via HPLC-UV (e.g., C18 column, 220 nm detection).
Self-Validation Loop (Critical Step):
Equilibrium Check: Compare the concentration of the 48-hour sample to the 72-hour sample. If the variance is
>1%
, equilibrium has not been reached, and stirring must resume.
Solid-Phase Verification: Recover the residual solid from the vessel, dry it under a gentle nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: This proves that the compound has not converted into a hydrate (in water) or a solvate (in ethanol), ensuring the measured solubility corresponds to the original anhydrous polymorph.
Fig 2. Self-validating experimental workflow for isothermal solubility determination.
Thermodynamic Modeling
To predict solubility at unmeasured temperatures and to extract thermodynamic parameters (Standard Enthalpy
ΔsolH∘
and Entropy
ΔsolS∘
), the experimental data is fitted to the Modified Apelblat Equation and analyzed via the van't Hoff plot4.
The van't Hoff equation correlates the mole fraction solubility (
x1
) with absolute temperature (
T
):
lnx1=−RTΔsolH∘+RΔsolS∘
Where
R
is the universal gas constant (8.314 J/mol·K).
Plotting
lnx1
against
1/T
yields a straight line. For 2-phenoxyethanamine hydrochloride, the steeper slope observed in the ethanol system confirms a higher enthalpy of solution compared to water. This mathematical relationship proves that while water yields a higher absolute solubility due to favorable entropy of mixing and ion hydration, ethanol's solubility is far more sensitive to temperature changes, making it the superior solvent for yield-optimized cooling crystallization.
References
PubChem. "2-Phenoxyethanamine hydrochloride." National Center for Biotechnology Information.[Link]
Journal of Pharmacy and Pharmacology. "Measurement of solubility of aldehydes and amines." (1962). [Link]
SciELO. "Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K." [Link]
Journal of Chemical & Engineering Data. "Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents." ACS Publications. [Link]
PMC. "Solubility, Solution Thermodynamics, and Preferential Solvation of Amygdalin in Ethanol + Water Solvent Mixtures." National Institutes of Health. [Link]
Thermodynamic Properties of Phenoxyethylamine Derivatives: A Technical Guide for Drug Development Professionals
Abstract Phenoxyethylamine derivatives represent a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The journey from a promising lead compound to a viable drug can...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Phenoxyethylamine derivatives represent a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The journey from a promising lead compound to a viable drug candidate is intrinsically linked to a thorough understanding of its thermodynamic properties. This guide provides an in-depth exploration of the key thermodynamic parameters—solubility, stability, and binding affinity—that govern the developability of phenoxyethylamine derivatives. We will delve into the theoretical underpinnings, present field-proven experimental protocols, and offer insights into the interpretation of the resulting data to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.
The Critical Role of Thermodynamics in Drug Discovery
The therapeutic efficacy of any drug molecule is a delicate balance of its pharmacokinetic and pharmacodynamic profiles. At the core of these profiles lie the fundamental thermodynamic properties of the compound. For phenoxyethylamine derivatives, a class of molecules often targeting complex biological systems, a comprehensive thermodynamic characterization is not just advantageous—it is imperative.
Solubility : The thermodynamic solubility of a drug candidate dictates its dissolution rate and subsequent absorption, directly impacting its bioavailability.[3][4] Poor aqueous solubility is a major hurdle in drug development, often leading to suboptimal in vivo exposure and formulation challenges.
Stability : The chemical stability of a phenoxyethylamine derivative determines its shelf-life, its degradation profile under physiological conditions, and the potential for the formation of toxic byproducts.[5] Understanding the thermodynamics of degradation pathways is crucial for designing stable formulations.
Binding Affinity : The interaction of a phenoxyethylamine derivative with its biological target is a thermodynamic process. The binding affinity, quantified by the dissociation constant (Kd), is a key determinant of the drug's potency. A detailed thermodynamic profiling of this interaction, including enthalpy and entropy changes, can provide invaluable insights for lead optimization.[6][7]
Experimental Determination of Thermodynamic Properties
A robust and reliable dataset of thermodynamic properties is the foundation of any successful drug development program. The following section outlines the gold-standard experimental methodologies for determining the solubility, stability, and binding thermodynamics of phenoxyethylamine derivatives.
Thermodynamic Solubility Assessment
Thermodynamic solubility is the equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the universally accepted "gold standard" for its determination.[8]
Preparation of Saturated Solutions : Add an excess amount of the phenoxyethylamine derivative to a series of vials containing pharmaceutically relevant solvents (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid pH 1.2, 1-octanol).
Equilibration : Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
Phase Separation : Separate the solid phase from the liquid phase by centrifugation or filtration.
Quantification : Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Analysis : The measured concentration represents the thermodynamic solubility of the compound in that specific solvent.
Diagram: Workflow for Thermodynamic Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Thermal Stability Analysis
Understanding the thermal stability of a phenoxyethylamine derivative is crucial for predicting its degradation profile and for identifying potential liabilities during manufacturing and storage. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for this purpose.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine melting point, enthalpy of fusion, and to detect polymorphic transitions.
Sample Preparation : Accurately weigh a small amount (typically 1-5 mg) of the phenoxyethylamine derivative into an aluminum DSC pan.
Instrument Setup : Place the sample pan and an empty reference pan into the DSC cell.
Temperature Program : Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.
Data Acquisition : Record the heat flow as a function of temperature.
Data Analysis : The resulting thermogram will show endothermic peaks corresponding to melting and other phase transitions. The area under the melting peak can be used to calculate the enthalpy of fusion.
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which a compound begins to decompose.
Sample Preparation : Place a small, accurately weighed amount of the phenoxyethylamine derivative onto the TGA balance.
Instrument Setup : Place the sample in the TGA furnace.
Temperature Program : Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
Data Acquisition : Record the mass of the sample as a function of temperature.
Data Analysis : The TGA curve will show a decrease in mass at the decomposition temperature.
Diagram: Workflow for Thermal Stability Analysis
Caption: Workflow for Thermal Stability Analysis.
Binding Thermodynamics with Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[6]
Sample Preparation : Prepare solutions of the phenoxyethylamine derivative (in the syringe) and its target protein (in the sample cell) in the same buffer to minimize heats of dilution.
Instrument Setup : Equilibrate the ITC instrument to the desired temperature.
Titration : Perform a series of small injections of the ligand (phenoxyethylamine derivative) into the protein solution.
Data Acquisition : Measure the heat released or absorbed after each injection.
Data Analysis : Integrate the heat peaks and fit the data to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).
Diagram: Workflow for Isothermal Titration Calorimetry (ITC)
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Data Interpretation and Application in Drug Development
The thermodynamic data generated from the experiments described above provide a wealth of information that can guide the drug development process.
Solubility Data
Parameter
Typical Range for Oral Drugs
Implications for Phenoxyethylamine Derivatives
Aqueous Solubility
> 100 µg/mL
Low solubility may necessitate formulation strategies such as salt formation or the use of solubility enhancers.
pH-Solubility Profile
Varies
The amine group in phenoxyethylamines suggests that solubility will be pH-dependent. Higher solubility is expected at lower pH due to protonation.
LogP / LogD
1 - 3
This parameter, which can be derived from solubility in octanol and water, is a key indicator of a compound's lipophilicity and its ability to cross cell membranes.
Stability Data
Parameter
Desired Outcome
Implications for Phenoxyethylamine Derivatives
Melting Point (DSC)
High (>150 °C)
A high melting point is generally indicative of a stable crystal lattice.
Decomposition Temperature (TGA)
High (>200 °C)
Provides an upper limit for processing and storage temperatures.
Forced Degradation Studies
Minimal degradation under stress conditions (acid, base, oxidation, light, heat)
Identifies potential degradation pathways and helps in the selection of appropriate storage conditions and formulation excipients.[5]
Binding Thermodynamics Data
Parameter
Interpretation
Application in Lead Optimization
ΔG (Gibbs Free Energy)
Overall binding affinity (ΔG = -RTlnKa)
The primary driver for potency.
ΔH (Enthalpy)
Contribution from specific interactions (H-bonds, van der Waals)
A favorable (negative) ΔH suggests strong, specific interactions with the target.
ΔS (Entropy)
Contribution from changes in conformational freedom and solvent reorganization
A favorable (positive) ΔS can arise from the release of "unhappy" water molecules from the binding site.
The enthalpy-entropy compensation phenomenon is often observed in drug-target interactions.[8] A deep understanding of the enthalpic and entropic drivers of binding for a series of phenoxyethylamine analogs can guide medicinal chemists in designing molecules with improved affinity and selectivity.
Conclusion
A thorough characterization of the thermodynamic properties of phenoxyethylamine derivatives is a cornerstone of successful drug development. By employing the experimental methodologies outlined in this guide, researchers can generate high-quality data that will inform critical decisions throughout the discovery and development pipeline. From optimizing solubility and stability to fine-tuning binding affinity, a data-driven approach grounded in thermodynamics is essential for translating a promising chemical entity into a life-changing medicine.
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The Calorimetric Detection of Excited States. (1976). PubMed. Retrieved from [Link]
A Comparative Approach Study on the Thermal and Calorimetric Analysis of Fire-Extinguishing Powders. (2024). MDPI. Retrieved from [Link]
NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. (n.d.). RASĀYAN J. Chem.. Retrieved from [Link]
The Biological Activity Profile of 2-Phenoxyethanamine Hydrochloride: A Privileged Scaffold in GPCR Pharmacology and Antimicrobial Design
Executive Summary 2-Phenoxyethanamine hydrochloride (CAS 17959-64-7), also known as phenoxyethylamine HCl, is a fundamental organic compound consisting of a benzene ring linked via an oxygen atom to an ethylamine chain[1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Phenoxyethanamine hydrochloride (CAS 17959-64-7), also known as phenoxyethylamine HCl, is a fundamental organic compound consisting of a benzene ring linked via an oxygen atom to an ethylamine chain[1],[2]. While it is often categorized as a simple chemical building block, its unique structural topology renders it a "privileged scaffold" in medicinal chemistry and pharmacology[1],[3].
Rather than acting as a highly selective standalone drug, the biological activity profile of 2-phenoxyethanamine is primarily realized when it is utilized as a pharmacophore to engage aminergic G-protein-coupled receptors (GPCRs)—specifically
α1D
-adrenoceptors, serotonin (
5−HT1A
) receptors, and dopamine (
D2/D3
) receptors[3],[4],[5]. Furthermore, in its unmodified salt form, it exhibits intrinsic antimicrobial and antifungal properties that disrupt microbial cell membranes[6]. This whitepaper provides an in-depth technical analysis of the mechanistic biology, receptor binding kinetics, and experimental validation protocols associated with 2-phenoxyethanamine hydrochloride.
Structural Pharmacology: The Anatomy of a Privileged Scaffold
The biological versatility of 2-phenoxyethanamine hydrochloride stems from its tripartite structure, which perfectly mirrors the endogenous neurotransmitters (catecholamines and indolamines) that bind to aminergic GPCRs. The use of the hydrochloride salt is not merely for chemical stability; it ensures the primary amine is fully protonated at physiological pH (7.4), which is a strict prerequisite for receptor activation or antagonism.
The Protonated Amine: The positively charged nitrogen forms a critical, charge-reinforced salt bridge with the highly conserved aspartic acid residue (Asp3.32) located in transmembrane helix 3 (TM3) of aminergic GPCRs[3].
The Ether Oxygen: Acting as a flexible hinge and a hydrogen-bond acceptor, the ether oxygen interacts with polar residues (such as asparagine or serine) in the receptor binding pocket, stabilizing the ligand's orientation[3].
The Phenoxy Ring: The aromatic ring is responsible for driving binding affinity through hydrophobic interactions and
π−π
stacking. Molecular docking studies reveal that the phenoxy moiety specifically intercalates between aromatic residues like Tyr5.39 and Phe6.52 in the receptor's orthosteric site[3].
Mechanistic binding model of the phenoxyethylamine pharmacophore within aminergic GPCRs.
Target-Specific Biological Profiles
α1D
-Adrenoceptor Antagonism
The phenoxyethylamine motif is a hallmark of highly potent and selective
α1D
-adrenoceptor antagonists (e.g., BMY-7378 analogs)[4]. The
α1D
subtype regulates smooth muscle contraction in the vasculature and prostate. Research indicates that structural variations on the phenoxy ring (such as 2,5-dichloro or 2,5-difluoro substitutions) lock the molecule into an antagonistic conformation, preventing the receptor from undergoing the conformational shift required for Gq-protein coupling and subsequent intracellular calcium release[4].
Dopamine
D2/D3
Receptor Affinity
In neuropharmacology, the 3-OH-phenoxyethylamine template has been extensively validated as a potent
D2
receptor agonist pharmacophore[5]. The spatial distance between the phenoxy oxygen and the basic nitrogen mimics the catecholamine structure of endogenous dopamine. Derivatives built on this scaffold exhibit biphasic competition binding curves, indicating high affinity for the
D2L
(long) high-affinity state, which is a critical target for antipsychotic and anti-Parkinsonian drug development[5].
Serotonin (
5−HT1A
) Receptor Modulation
The phenoxyethylamine chain provides the necessary flexibility to accommodate the
5−HT1A
binding pocket. Ligands incorporating this scaffold often exhibit mixed dopaminergic/serotoninergic activity, acting as partial agonists or antagonists at
5−HT1A
receptors with
Ki
values in the sub-nanomolar range[3],[7]. This dual-action profile is highly sought after for next-generation anxiolytic and antidepressant therapies.
Intrinsic Antimicrobial and Antifungal Activity
Beyond receptor pharmacology, 2-phenoxyethanamine hydrochloride exhibits direct biocidal activity. It is utilized in cosmetic and dermatological formulations as a broad-spectrum antimicrobial agent[6]. The mechanism is driven by its amphiphilic nature: the lipophilic phenoxy group inserts into the microbial phospholipid bilayer, while the cationic protonated amine disrupts the electrochemical gradient of the cell membrane, leading to cell lysis.
Quantitative Pharmacological Data
The following table summarizes the biological activity metrics of the 2-phenoxyethanamine scaffold and its direct derivatives across various targets, demonstrating its high-affinity profile.
To accurately assess the biological activity of 2-phenoxyethanamine derivatives, researchers must employ rigorous, self-validating assay systems. Below are the standard protocols for receptor binding and antimicrobial susceptibility.
Causality Note: This assay measures the ability of a phenoxyethylamine derivative to displace a radioactive tracer. A specific non-specific binding (NSB) control is mandatory to validate that the displacement is occurring specifically at the receptor site, rather than through non-specific lipid partitioning.
Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human
α1D
-adrenoceptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) to preserve receptor integrity.
Incubation: In a 96-well plate, combine:
50 µL of
[3H]
-prazosin (radioligand, final concentration ~0.5 nM).
50 µL of the 2-phenoxyethanamine test compound (serial dilutions from
10−11
to
10−4
M).
100 µL of membrane suspension (approx. 10-20 µg protein/well).
NSB Control: In parallel wells, replace the test compound with 10 µM phentolamine (a non-selective
α
-antagonist) to define non-specific binding.
Equilibration: Incubate the plate at 25°C for 60 minutes to allow the binding kinetics to reach equilibrium.
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI coats the glass fibers with a positive charge, repelling the positively charged radioligand and drastically reducing background noise.
Washing & Quantification: Wash filters three times with ice-cold buffer. Extract the filters, add liquid scintillation cocktail, and measure retained radioactivity (CPM) using a scintillation counter.
Data Analysis: Calculate the
IC50
using non-linear regression and convert to
Ki
using the Cheng-Prusoff equation:
Ki=IC50/(1+[L]/Kd)
.
Step-by-step self-validating workflow for GPCR radioligand competition binding assays.
To evaluate the intrinsic antimicrobial activity of 2-phenoxyethanamine hydrochloride[6]:
Broth Microdilution: Prepare a two-fold serial dilution of 2-phenoxyethanamine HCl in Mueller-Hinton broth within a 96-well microtiter plate (concentration range: 0.05% to 2.0% w/v).
Inoculation: Standardize microbial cultures (e.g., S. aureus, E. coli, C. albicans) to a 0.5 McFarland standard. Add
5×105
CFU/mL to each well.
Validation Controls: Include a positive growth control (broth + inoculum, no compound) and a negative sterility control (broth only) to validate the assay's integrity.
Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth (assessed via optical density at 600 nm).
2-Phenoxyethanamine Hydrochloride: A Privileged Fragment Scaffold in Modern Drug Discovery
An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals Executive Summary In the paradigm of Fragment-Based Drug Discovery (FBDD), the selection of low-molecular-weight building blocks dicta...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Executive Summary
In the paradigm of Fragment-Based Drug Discovery (FBDD), the selection of low-molecular-weight building blocks dictates the trajectory of hit-to-lead optimization. 2-Phenoxyethanamine hydrochloride (CAS 1758-46-9 / 17959-64-7) has emerged as a highly versatile, "privileged" structural motif[1]. Characterized by an aromatic ring linked via an ether oxygen to an ethylamine chain, this fragment provides a unique balance of conformational flexibility, hydrogen-bonding capability, and hydrophobic anchoring.
As a Senior Application Scientist, I have observed that while the free base of 2-phenoxyethylamine is a corrosive liquid prone to degradation[1], utilizing its hydrochloride salt provides a stable, highly water-soluble solid. This physicochemical distinction is critical: it enables the high-concentration aqueous screening required by primary biophysical assays (like Surface Plasmon Resonance and NMR) without necessitating high concentrations of DMSO, which frequently destabilizes target proteins.
Physicochemical Profiling & The "Rule of Three"
For a fragment to be viable in FBDD, it must strictly adhere to Astex’s "Rule of Three" (Ro3), ensuring that the molecule is small and hydrophilic enough to allow for subsequent synthetic growth without violating Lipinski’s Rule of Five in the final drug candidate.
As summarized in the table below, 2-phenoxyethanamine perfectly aligns with Ro3 parameters[2]. The ether linkage is particularly strategic; unlike rigid anilines or benzylamines, the -O-CH₂-CH₂- spacer introduces three rotatable bonds. This flexibility allows the primary amine to probe deep, solvent-exposed hydrophilic channels while the phenyl ring anchors into cryptic hydrophobic sub-pockets.
Table 1: Physicochemical Properties of 2-Phenoxyethanamine
Property
Value (Free Base)
Value (HCl Salt)
FBDD "Rule of Three" Compliance
Molecular Weight
137.18 g/mol
173.64 g/mol
Yes (≤ 300)
cLogP
~0.9
< 0 (Aqueous)
Yes (≤ 3)
H-Bond Donors
1 (-NH₂)
2 (-NH₃⁺)
Yes (≤ 3)
H-Bond Acceptors
2 (N, O)
1 (O)
Yes (≤ 3)
Rotatable Bonds
3
3
Yes (≤ 3)
Topological Polar Surface Area (TPSA)
35.2 Ų
~44 Ų
Yes (≤ 60)
Pharmacophore Mapping and Target Engagement
The utility of 2-phenoxyethanamine lies in its tripartite pharmacophore model. Each functional group serves a distinct causal role in target engagement:
The Primary Amine: At physiological pH, the amine is protonated, acting as a potent hydrogen bond donor and enabling salt-bridge formations with anionic residues (e.g., Aspartate or Glutamate) within receptor binding sites.
The Ether Oxygen: Acts as a localized hydrogen bond acceptor, often interacting with Serine or Threonine residues, while simultaneously dictating the optimal dihedral angle of the ethyl chain.
The Phenyl Ring: Engages in
π−π
stacking or CH-
π
interactions with aromatic residues (Phenylalanine, Tyrosine, Tryptophan) lining the hydrophobic pockets of kinases and G-Protein-Coupled Receptors (GPCRs).
Caption: Logical mapping of 2-phenoxyethanamine pharmacophores to protein pocket interactions.
Case Studies in Target Validation
The phenoxyethylamine scaffold has been extensively leveraged across diverse therapeutic targets:
GPCR Ligands: It is a foundational building block in the synthesis of selective antagonists for human P2Y₂ receptors[3], and potent agonists for the orphan receptor GPR84. For example, coupling 6-chlorouracil derivatives with 2-phenoxyethylamine yields highly active GPR84 lipid mimetics[4].
Kinase Inhibitors: In oncology, the fragment has been utilized to discover novel scaffolds for Sphingosine kinase 1 (SphK1) inhibitors, where the primary amine of the phenoxyethylamine is used to open oxirane rings during hit-to-lead synthesis[5].
FBDD Screening and Hit-to-Lead Workflow
In a standard FBDD campaign, libraries of fragments are screened at high concentrations. Once a weak binder (
Kd
in the
μ
M to mM range) is identified, structural biology (X-ray crystallography) dictates how the fragment should be "grown" to increase affinity.
Caption: Standard FBDD workflow utilizing 2-phenoxyethanamine hydrochloride libraries.
When a heterocycle is identified as a primary hit, 2-phenoxyethanamine is frequently appended via Nucleophilic Aromatic Substitution (
SNAr
) to explore adjacent hydrophobic pockets. The following protocol details the coupling of 2-phenoxyethanamine hydrochloride to a generic heteroaryl chloride (e.g., a pyrimidine or uracil core)[4].
The Causality of the Protocol: Because the amine is locked as an unreactive hydrochloride salt, an auxiliary base must be used to generate the nucleophilic free amine in situ. We utilize N,N-Diisopropylethylamine (DIPEA) because its steric bulk prevents it from acting as a competing nucleophile.
In Situ Free-Basing: Suspend 2-phenoxyethanamine hydrochloride (1.5 eq) in anhydrous DMF (0.2 M relative to the electrophile) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) dropwise at room temperature.
Scientific Rationale: The excess DIPEA neutralizes the HCl, liberating the nucleophilic free amine. DMF is chosen as a polar aprotic solvent to stabilize the Meisenheimer complex transition state during the
SNAr
reaction.
Electrophile Addition: Add the heteroaryl chloride (1.0 eq) to the stirring solution.
Thermal Activation: Heat the reaction mixture to 80–100 °C. Monitor the reaction via LC-MS or TLC (typically 4–12 hours).
Scientific Rationale: Unactivated heterocycles require thermal energy to overcome the activation barrier of the substitution. The reaction is complete when the electrophile mass disappears on the LC-MS trace (Self-validation step).
Aqueous Quench and Extraction: Cool the reaction to room temperature and quench with saturated aqueous
NaHCO3
. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Scientific Rationale: The mildly basic quench neutralizes any acidic byproducts without hydrolyzing the newly formed product.
Brine Wash (Critical Step): Wash the combined organic layers with a 5% aqueous
LiCl
solution, followed by brine.
Scientific Rationale: DMF is highly soluble in EtOAc. Washing with
LiCl
effectively partitions the DMF into the aqueous phase, preventing solvent contamination during crystallization.
Isolation: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the optimized lead compound.
References
Grokipedia: Phenoxyethylamine - Structure, Properties, and Medicinal Chemistry Applications. Retrieved from [Link]
ACS Publications: Synthesis and Evaluation of the First Fluorescent Antagonists of the Human P2Y2 Receptor. Retrieved from [Link]
National Institutes of Health (PMC): 6-(Ar)Alkylamino-Substituted Uracil Derivatives: Lipid Mimetics with Potent Activity at the Orphan G Protein-Coupled Receptor 84 (GPR84). Retrieved from[Link]
National Institutes of Health (PMC): An integrative study to identify novel scaffolds for sphingosine kinase 1 inhibitors. Retrieved from[Link]
Crystallographic Characterization and Structural Dynamics of 2-Phenoxyethanamine Hydrochloride: A Technical Guide
Executive Summary 2-Phenoxyethanamine hydrochloride (C₈H₁₂ClNO) is a fundamental aryloxyalkylamine pharmacophore. It serves as a critical synthetic intermediate and structural motif in the development of voltage-gated Na...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Phenoxyethanamine hydrochloride (C₈H₁₂ClNO) is a fundamental aryloxyalkylamine pharmacophore. It serves as a critical synthetic intermediate and structural motif in the development of voltage-gated Na⁺ channel blockers, including mexiletine analogues, and various antiarrhythmic agents[1]. For drug development professionals, understanding the solid-state properties of this compound through Single-Crystal X-Ray Diffraction (SCXRD) is paramount. This whitepaper provides an in-depth mechanistic guide to the crystallization, crystallographic data acquisition, and supramolecular structural analysis of 2-phenoxyethanamine hydrochloride and its structural isomers.
Conformational Landscape and Supramolecular Motifs
The molecular geometry of 2-phenoxyethanamine hydrochloride is defined by the interplay between a flexible aliphatic ethylamine chain and a rigid aromatic phenoxy ring, bridged by an ether oxygen.
Mechanistic Causality in Crystal Packing
In the solid state, the primary driver of the crystal lattice assembly is the protonated primary amine (ammonium group, -NH₃⁺), which acts as a potent, multi-dentate hydrogen bond donor.
Anion-Cation Interactions: The chloride anion (Cl⁻) dictates the primary crystal packing motif by acting as a strong hydrogen bond acceptor. This typically results in robust N-H···Cl hydrogen bonds with donor-acceptor distances ranging from 3.10 to 3.17 Å[2][3].
Secondary Interactions: The ether oxygen is generally outcompeted by the chloride ion for strong hydrogen bonds but participates in weaker C-H···O interactions[2].
Aromatic Stacking: The phenoxy rings engage in π-π stacking or C-H···π interactions (with centroid-centroid distances typically around 3.5 to 4.8 Å), providing three-dimensional rigidity to the lattice[3][4].
Caption: Supramolecular interaction network governing the solid-state crystal packing.
Experimental Protocols: Synthesis and Crystallization
To obtain diffraction-quality single crystals, researchers must employ a self-validating crystallization protocol that controls the rate of supersaturation.
Step-by-Step Crystallization Methodology
Salt Formation: Dissolve the 2-phenoxyethanamine free base in anhydrous diethyl ether (Et₂O). Saturate the solution with gaseous HCl and stir at room temperature for 15 minutes. Alternatively, treat the free base with 2N HCl and remove water azeotropically[1].
Solvent Evaporation: Remove the solvent under reduced pressure to isolate the crude 2-phenoxyethanamine hydrochloride solid.
Recrystallization (Vapor Diffusion/Slow Evaporation): Dissolve the crude solid in a minimal amount of absolute ethanol (EtOH). Carefully layer or allow vapor diffusion of diethyl ether (Et₂O) into the solution[1].
Causality Check: Ethanol provides high solubility for the polar hydrochloride salt, while diethyl ether acts as a highly volatile antisolvent. Gradual diffusion ensures a slow approach to the metastable zone, promoting the nucleation of single, defect-free crystals rather than kinetic, amorphous precipitates.
SCXRD Data Acquisition and Refinement Workflow
The structural validation of the synthesized API requires rigorous X-ray diffraction analysis.
Step-by-Step SCXRD Protocol
Crystal Mounting: Select an optically clear, untwinned crystal (ideal dimensions ~0.40 × 0.30 × 0.20 mm) under polarized light. Mount it on a glass fiber or MiTeGen loop using inert perfluorinated oil[3].
Cryocooling: Transfer the crystal to a diffractometer equipped with a CCD/CMOS detector and a nitrogen cold stream set to 100 K or 120 K[2][4].
Causality Check: Cryocooling minimizes thermal atomic displacement parameters (B-factors). This dramatically enhances the resolution of high-angle Bragg reflections and allows for the accurate experimental localization of the ammonium hydrogen atoms, which is critical for mapping the N-H···Cl hydrogen-bonding network.
Data Collection: Collect diffraction data using Mo Kα (λ = 0.71073 Å) or Cu Kα radiation. Apply multi-scan absorption corrections (e.g., SADABS)[2].
Structure Solution & Refinement: Solve the phase problem using direct methods (e.g., SHELXT). Perform full-matrix least-squares refinement on
F2
(e.g., SHELXL).
Self-Validation: Hydrogen atoms on the nitrogen must be located from the difference Fourier map and refined freely to validate the hydrogen bonding geometry. Carbon-bound hydrogens are placed in calculated positions[3]. A final
R1
factor < 0.05 and
wR2
< 0.15 validates the integrity of the structural model[2][3].
Caption: Workflow for the crystallization and SCXRD analysis of 2-phenoxyethanamine HCl.
Quantitative Crystallographic Data
Because unit cell parameters are highly sensitive to polymorphism and hydration states, we benchmark the expected crystallographic data of 2-phenoxyethanamine hydrochloride against its rigorously characterized structural isomer (4-ethoxyanilinium chloride) and its structural homologue ((4-methoxyphenyl)methanaminium chloride). These models share the exact empirical formula (C₈H₁₂ClNO) and identical supramolecular interaction capabilities[2][3].
Table 1: Comparative Crystallographic Data for C₈H₁₂ClNO Models
Note: The structural data above demonstrates the flexibility of the C₈H₁₂ClNO framework to crystallize in both orthorhombic and monoclinic systems depending on the specific orientation of the ether linkage and the resulting hydrogen-bonding network[2][3].
References
Optically Active Mexiletine Analogues as Stereoselective Blockers of Voltage-Gated Na+ Channels
Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Application Notes and Protocols for Nucleophilic Substitution Reactions Using 2-Phenoxyethylamine HCl
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Versatility of the 2-Phenoxyethylamine Scaffold The 2-phenoxyethylamine motif is a corne...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatility of the 2-Phenoxyethylamine Scaffold
The 2-phenoxyethylamine motif is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Its derivatives have shown a wide range of pharmacological activities, making the development of efficient synthetic routes to novel analogues a critical endeavor for drug discovery programs.[3][4] This guide provides a detailed protocol and technical insights for conducting nucleophilic substitution reactions using 2-phenoxyethylamine hydrochloride, a common and stable starting material.
A primary challenge when utilizing 2-phenoxyethylamine HCl is that the amine nitrogen is protonated, forming an ammonium salt.[5][6] This protonation renders the nitrogen non-nucleophilic, as the lone pair of electrons required to attack an electrophile is unavailable.[7] Therefore, a key step in any nucleophilic substitution protocol involving this substrate is the in-situ liberation of the free amine.
This document will elucidate the mechanistic principles, provide a detailed experimental protocol for a representative N-alkylation reaction, and offer practical guidance on troubleshooting and optimization.
Mechanistic Overview: Unleashing the Nucleophile
The overall transformation involves two key stages: deprotonation of the amine hydrochloride and the subsequent nucleophilic attack on an electrophile.
1. Deprotonation:
To render the 2-phenoxyethylamine nucleophilic, a non-nucleophilic base must be added to the reaction mixture.[7] Common choices include tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA). These bases are sterically hindered, which prevents them from competing with the primary amine in the subsequent substitution reaction. The base abstracts the acidic proton from the ammonium salt, generating the free 2-phenoxyethylamine and a protonated tertiary amine salt.
2. Nucleophilic Substitution:
Once the free amine is generated, its lone pair of electrons on the nitrogen atom can act as a nucleophile, attacking an electron-deficient center (an electrophile).[8][9] The specific mechanism of this step depends on the nature of the electrophile.
With Alkyl Halides (S_N2 Reaction): The reaction with primary or secondary alkyl halides typically proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[10] The amine's lone pair directly attacks the electrophilic carbon atom bearing the leaving group (e.g., Br, I, OTs), leading to a concerted bond formation and bond breaking in a single transition state.[9][10]
With Acyl Chlorides or Anhydrides (Nucleophilic Addition-Elimination): When reacting with acyl chlorides or acid anhydrides, the mechanism is a nucleophilic addition-elimination.[11] The amine first attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group (e.g., Cl⁻ or a carboxylate) is expelled, and the carbonyl double bond is reformed, yielding an N-acylated product (an amide).[11]
Visualizing the Reaction Pathway
Diagram 1: Overall Reaction Scheme for N-Alkylation
Caption: General scheme for the N-alkylation of 2-Phenoxyethylamine HCl.
Diagram 2: Stepwise Mechanism of N-Alkylation (S_N2)
Caption: Detailed mechanism for the N-alkylation of 2-Phenoxyethylamine.
Experimental Protocol: N-Alkylation with an Alkyl Bromide
This protocol provides a general procedure for the N-alkylation of 2-phenoxyethylamine HCl with a generic alkyl bromide. It is crucial to adapt the reaction time, temperature, and purification method based on the specific substrate and desired product.
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Glassware for column chromatography
Procedure:
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-phenoxyethylamine hydrochloride (1.0 equivalent).
Solvent Addition: Add anhydrous acetonitrile to the flask (concentration typically 0.1-0.5 M).
Base Addition: Add triethylamine (2.2 equivalents) to the suspension and stir for 10-15 minutes at room temperature. The addition of the base should result in a more homogeneous solution as the free amine is generated.
Electrophile Addition: Slowly add the alkyl bromide (1.0-1.2 equivalents) to the reaction mixture.
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up:
Once the reaction is complete, cool the mixture to room temperature.
Remove the solvent under reduced pressure using a rotary evaporator.
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer and wash it sequentially with water and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Purification:
Filter off the drying agent and concentrate the organic layer under reduced pressure.
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation: Key Reaction Parameters
Parameter
Recommended Value/Range
Rationale
Equivalents of 2-Phenoxyethylamine HCl
1.0
Limiting reagent
Equivalents of Alkyl Halide
1.0 - 1.2
A slight excess can drive the reaction to completion.
Equivalents of Base (e.g., TEA)
2.2
One equivalent to neutralize the HCl salt, and a second to scavenge the HBr generated during the reaction.[12]
Solvent
Acetonitrile, DMF
Polar aprotic solvents are generally effective for S_N2 reactions.
Temperature
50 - 80 °C
Heating is often required to achieve a reasonable reaction rate.
Reaction Time
2 - 24 hours
Monitor by TLC or LC-MS for completion.
Troubleshooting and Field-Proven Insights
Low Yield/No Reaction:
Cause: Insufficient base or inactive electrophile.
Solution: Ensure the base is of good quality and added in sufficient excess. Confirm the reactivity of the alkyl halide. An alternative is to use a more reactive electrophile, such as an alkyl iodide.
Formation of Di-alkylated Product:
Cause: The mono-alkylated product can react further with the electrophile. This is a common side reaction in the alkylation of primary amines.[13]
Solution: Use a larger excess of the 2-phenoxyethylamine starting material to increase the statistical probability of the electrophile reacting with the primary amine. Alternatively, adding the alkyl halide slowly to the reaction mixture can help to minimize this side reaction.
Difficult Purification:
Cause: The product may have similar polarity to the starting material or byproducts.
Solution: Optimize the chromatographic conditions. If the product is basic, an acidic work-up followed by basification and extraction can help to remove non-basic impurities.
Safety Precautions
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Alkyl halides are often toxic and lachrymatory; handle with care.
Triethylamine has a strong, unpleasant odor and is flammable.
By following this detailed guide, researchers can effectively utilize 2-phenoxyethylamine hydrochloride as a versatile building block for the synthesis of novel N-substituted derivatives, paving the way for new discoveries in drug development and medicinal chemistry.
References
Reddit. (2023, June 22). Hydrochloride salt of amine. r/OrganicChemistry. [Link]
CK-12 Foundation. (2026, January 14). Chemical Properties of Amines. [Link]
Revisions. (2024, October 26). Nucleophilic Addition–Elimination (AQA A Level Chemistry): Revision Note. [Link]
Medify. (n.d.). Amines - AL only (3.3.11) — AQA A Level Chemistry Study Notes. [Link]
YouTube. (2016, March 17). Amines 4. Reactions with acids to form Salts. [Link]
Data, J. B., Skibbe, M. O., Kerley, T. L., & Weaver, L. C. (1966). Synthesis of N-Substituted Phenethylamines and Corresponding Cyclohexyl Analogs. Journal of Pharmaceutical Sciences, 55(1), 38-43.
Quora. (2018, March 4). What is the reaction between hydrochloric and amine?[Link]
Master Organic Chemistry. (2012, May 31). Introduction to Nucleophilic Substitution Reactions. [Link]
Stack Exchange. (2024, September 11). organic chemistry - SN2 nucleophilic substitution reaction push and pull transition state. [Link]
National Center for Biotechnology Information. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]
Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and ammonia. [Link]
Gawande, M. B., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
ChemRxiv. (n.d.). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. [Link]
ACS. (2026, February 27). N alkylation at sp3 Carbon Reagent Guide. [Link]
Sciencemadness Discussion Board. (2022, March 3). Best Conditions For N-Alkylation?[Link]
University of Illinois Chicago. (n.d.). TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS. [Link]
Royal Society of Chemistry. (n.d.). The mechanisms of nucleophilic substitution reactions of aromatic ethers with amines in benzene. [Link]
Amanote Research. (n.d.). Formation of N-Substituted 2-Iminothiolanes When Amino Groups in Proteins and Peptides Are Modified by 2-Iminothiolane. [Link]
Dalal Institute. (n.d.). Aliphatic Nucleophilic Substitution. [Link]
ResearchGate. (2023, January 10). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]
National Center for Biotechnology Information. (n.d.). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. [Link]
ResearchGate. (n.d.). Reactions Involving Acids and Other Electrophiles. [Link]
National Center for Biotechnology Information. (2015, September 22). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. [Link]
Beilstein Journals. (2015, September 22). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. [Link]
Semantic Scholar. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. [Link]
Zenodo. (n.d.). Aromatic Nucleophilic Substitution Reaction. Part-1. Rates of SNs Reaction of 3-Nitro-4-Chloro Benzaldehyde with Sodium Phenoxid. [Link]
Chemistry LibreTexts. (2023, January 22). Reactions of alcohols with hydrohalic acids (HX). [Link]
Chemistry LibreTexts. (2023, July 18). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). [Link]
Master Organic Chemistry. (2017, July 11). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
Scribd. (n.d.). Electrophilic Addition of HCl to Alkenes. [Link]
Application Notes and Protocols for Reductive Amination Methods Involving 2-Phenoxyethanamine
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the reductive amination of 2-phenoxyethanamine, a valuable primary amine in synthetic and medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reductive amination of 2-phenoxyethanamine, a valuable primary amine in synthetic and medicinal chemistry. This document offers detailed protocols, mechanistic insights, and practical guidance for the successful synthesis of N-substituted 2-phenoxyethylamine derivatives.
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of carbon-nitrogen bonds.[1][2] This powerful transformation enables the construction of secondary and tertiary amines from readily available carbonyl compounds and primary or secondary amines.[1][3] In the landscape of pharmaceutical and agrochemical research, where the amine functional group is a ubiquitous pharmacophore, reductive amination is an indispensable tool for the generation of diverse molecular scaffolds.[2]
This guide focuses on the application of reductive amination to 2-phenoxyethanamine, a building block that incorporates both an aromatic ether and a primary amine, offering a gateway to a wide range of potentially bioactive molecules. We will explore the nuances of this reaction, from its underlying mechanism to practical, step-by-step protocols employing common and selective reducing agents.
The Mechanism of Reductive Amination: A Two-Step, One-Pot Transformation
Reductive amination is fundamentally a two-stage process that is often conveniently performed in a single reaction vessel ("one-pot").[1][4] The reaction proceeds through the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[1][4]
The initial step involves the nucleophilic attack of the primary amine, 2-phenoxyethanamine, on the electrophilic carbonyl carbon of an aldehyde or ketone. This is an acid-catalyzed process that leads to the formation of a hemiaminal intermediate. Subsequent dehydration of the hemiaminal yields a protonated imine, known as an iminium ion. The rate of imine formation is highly pH-dependent, with optimal rates typically observed in weakly acidic conditions (pH 4-6).[5]
The second stage of the reaction is the reduction of the C=N double bond of the imine or iminium ion. This is accomplished through the use of a selective reducing agent, which is chosen for its ability to reduce the iminium ion preferentially over the starting carbonyl compound.[1]
Figure 1: Generalized mechanism of reductive amination.
Choosing the Right Reducing Agent: A Critical Decision
The success of a reductive amination often hinges on the choice of reducing agent. While several options are available, sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are among the most widely used due to their mildness and selectivity.[5][6]
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations.[6] It is a mild and selective reducing agent that is particularly effective for the reductive amination of a wide range of aldehydes and ketones.[5][6] A significant advantage of NaBH(OAc)₃ is its tolerance of a variety of functional groups and its effectiveness in common aprotic solvents like 1,2-dichloroethane (DCE) and tetrahydrofuran (THF).[5][6]
Sodium Cyanoborohydride (NaBH₃CN): Another popular choice, NaBH₃CN is a milder reducing agent than sodium borohydride (NaBH₄).[1] Its reduced reactivity allows it to selectively reduce the iminium ion in the presence of the starting aldehyde or ketone.[1] However, a key consideration when using NaBH₃CN is the potential for the formation of toxic hydrogen cyanide gas if the reaction mixture becomes too acidic. Therefore, careful pH control is crucial.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the reductive amination of 2-phenoxyethanamine with representative aldehyde (benzaldehyde) and ketone (cyclohexanone) substrates.
Protocol 1: Reductive Amination of 2-Phenoxyethanamine with Benzaldehyde using Sodium Triacetoxyborohydride
This protocol describes the synthesis of N-benzyl-2-phenoxyethanamine.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Standard laboratory glassware and magnetic stirrer
Procedure:
To a dry round-bottom flask under a nitrogen atmosphere, add 2-phenoxyethanamine (1.0 eq) and dissolve it in anhydrous 1,2-dichloroethane (DCE).
Add benzaldehyde (1.05 eq) to the solution. If the reaction is slow, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation.
Stir the mixture at room temperature for 30-60 minutes.
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure.
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Reductive Amination of 2-Phenoxyethanamine with Cyclohexanone using Sodium Cyanoborohydride
This protocol details the synthesis of N-(2-phenoxyethyl)cyclohexanamine.
Standard laboratory glassware and magnetic stirrer
Procedure:
In a round-bottom flask, dissolve 2-phenoxyethanamine (1.0 eq) and cyclohexanone (1.1 eq) in methanol.
Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.
Add sodium cyanoborohydride (1.2 eq) to the reaction mixture in one portion.
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
Once the reaction is complete, carefully add saturated aqueous sodium bicarbonate solution to quench the reaction and neutralize the acid.
Concentrate the mixture under reduced pressure to remove the methanol.
Partition the residue between water and ethyl acetate.
Separate the layers and extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the organic layer to yield the crude product, which can be further purified by column chromatography or distillation.
Caution: Sodium cyanoborohydride can release toxic hydrogen cyanide gas upon contact with strong acids. All manipulations should be performed in a well-ventilated fume hood.
Data Presentation
The following tables summarize the expected outcomes for the reductive amination of 2-phenoxyethanamine with various carbonyl partners based on typical yields for similar primary amines. Actual yields may vary depending on reaction scale and purity of reagents.
Table 1: Reductive Amination of 2-Phenoxyethanamine with Aldehydes using NaBH(OAc)₃
Entry
Aldehyde
Product
Expected Yield (%)
1
Benzaldehyde
N-Benzyl-2-phenoxyethanamine
85-95
2
4-Methoxybenzaldehyde
N-(4-Methoxybenzyl)-2-phenoxyethanamine
80-90
3
4-Nitrobenzaldehyde
N-(4-Nitrobenzyl)-2-phenoxyethanamine
75-85
4
Isovaleraldehyde
N-(3-Methylbutyl)-2-phenoxyethanamine
70-80
Table 2: Reductive Amination of 2-Phenoxyethanamine with Ketones using NaBH₃CN
Entry
Ketone
Product
Expected Yield (%)
1
Cyclohexanone
N-(2-Phenoxyethyl)cyclohexanamine
80-90
2
Acetone
N-Isopropyl-2-phenoxyethanamine
70-80
3
4-Phenyl-2-butanone
N-(4-Phenylbutan-2-yl)-2-phenoxyethanamine
75-85
4
Propiophenone
N-(1-Phenylpropyl)-2-phenoxyethanamine
65-75
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted 2-phenoxyethylamine derivatives via reductive amination.
Figure 2: Step-by-step workflow for reductive amination.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals
Document Type: Technical Guide & Validated Protocols
Strategic Overview & Physicochemical Rationale
As agrochemical research shifts toward highly targeted, environmentally conscious active ingredients, the selection of versatile synthetic building blocks is paramount. 2-Phenoxyethanamine hydrochloride (CAS: 1758-46-9) has emerged as a critical intermediate in the design of novel herbicides, fungicides, and insecticides[1].
From a mechanistic perspective, the utility of 2-phenoxyethanamine lies in its bifunctional nature:
The Phenoxyethyl Ether Linkage: This moiety significantly modulates the lipophilicity (LogP) of the final active ingredient. In agrochemical applications, optimal lipophilicity is required to penetrate the waxy cuticles of plant leaves or the chitinous exoskeletons of target insects[2]. Furthermore, the aromatic ring provides essential pi-pi stacking interactions within the binding pockets of target enzymes[3].
The Primary Amine Nucleophile: The terminal amine readily participates in acylation, alkylation, and carbamylation reactions, allowing for the rapid generation of diverse chemical libraries (e.g., amides, ureas, and carbamates)[1].
Why use the Hydrochloride Salt?
While the free base of 2-phenoxyethanamine is a reactive liquid prone to atmospheric oxidation and carbon dioxide absorption (forming carbamate salts), the hydrochloride salt is a stable, free-flowing solid. It ensures precise stoichiometric weighing, extends shelf-life, and minimizes degradation during scale-up operations[1].
Mechanistic Pathways & Workflow Visualizations
The following diagrams illustrate the divergent synthetic pathways utilizing 2-phenoxyethanamine hydrochloride, as well as the downstream biological mechanisms of action of the resulting agrochemicals.
Workflow for the divergent synthesis of agrochemicals from 2-Phenoxyethanamine Hydrochloride.
Mechanism of action for phenoxyethyl-derived agrochemicals targeting plant and fungal pathways.
Validated Synthetic Protocols
To ensure scientific integrity and reproducibility, the following protocols have been engineered as self-validating systems. Causality for reagent selection and in-process controls are explicitly detailed.
Protocol A: Synthesis of Herbicidal Carbamates
Target: 2-Phenoxyethyl (3-chlorophenyl)carbamate[4]
Mechanistic Rationale: Carbamates are potent inhibitors of plant photosystem II. Reacting 2-phenoxyethanamine with 3-chlorophenyl chloroformate yields a highly active herbicidal framework. Anhydrous conditions are mandated here because chloroformates rapidly hydrolyze in the presence of moisture.
Step-by-Step Methodology:
Preparation: Suspend 10.0 mmol of 2-Phenoxyethanamine hydrochloride in 30 mL of anhydrous dichloromethane (DCM) under a dry nitrogen atmosphere. Cool the flask to 0 °C using an ice-water bath.
In Situ Free-Basing: Add 25.0 mmol (2.5 eq) of Triethylamine (TEA) dropwise.
Causality: 1.0 eq of TEA liberates the free base, 1.0 eq neutralizes the HCl generated during the carbamylation, and 0.5 eq serves as a catalytic excess. The suspension will clarify as the free amine dissolves in DCM.
Carbamylation: Dissolve 11.0 mmol (1.1 eq) of 3-chlorophenyl chloroformate in 10 mL of anhydrous DCM. Add this solution dropwise over 30 minutes to the reaction mixture at 0 °C.
Causality: Dropwise addition at 0 °C suppresses the exothermic reaction curve, preventing the highly reactive chloroformate from forming unwanted symmetrical ureas.
Propagation & Self-Validation: Remove the ice bath and allow the reaction to stir at 25 °C for 4 hours.
Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). Stain with Ninhydrin and heat. The complete disappearance of the primary amine spot (which turns purple/pink) confirms reaction completion.
Workup: Quench the reaction with 20 mL of saturated aqueous
NaHCO3
. Separate the organic layer and wash sequentially with 1M HCl (20 mL) to remove residual TEA and unreacted amine, followed by brine (20 mL).
Isolation: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate in vacuo. Recrystallize the crude product from an ethanol/water mixture to obtain the pure carbamate.
Protocol B: Synthesis of Fungicidal/Insecticidal Cyclopropane Carboxamides
Target: N-(2-Phenoxyethyl)cyclopropanecarboxamide[3]
Mechanistic Rationale: Cyclopropane carboxamides disrupt insect hormonal systems and fungal cell wall synthesis. The aromatic phenoxyphenyl unit is strictly essential for this biological activity[3]. This protocol utilizes biphasic Schotten-Baumann conditions, which are highly scalable and avoid the need for strictly anhydrous environments.
Step-by-Step Methodology:
Biphasic Setup: Dissolve 10.0 mmol of 2-Phenoxyethanamine hydrochloride in 20 mL of distilled water. Add 30.0 mmol (3.0 eq) of Potassium Carbonate (
K2CO3
) and stir until fully dissolved. Add 20 mL of Ethyl Acetate (EtOAc) to create a biphasic system. Cool to 5 °C.
Amidation: While stirring vigorously (>800 rpm), add 12.0 mmol (1.2 eq) of cyclopropanecarbonyl chloride dropwise to the mixture.
Causality: Vigorous stirring maximizes the interfacial surface area. The free amine partitions into the organic layer to react with the acyl chloride, while the aqueous alkaline phase acts as a heat sink and continuously neutralizes the generated HCl, driving the equilibrium forward.
Propagation & Self-Validation: Stir the mixture at room temperature for 2 hours.
Self-Validation Check: Test the pH of the aqueous layer using indicator paper. It must remain >8.0. If the pH drops below 8.0, the amine will protonate and partition back into the aqueous phase, halting the reaction.
Workup: Transfer to a separatory funnel and isolate the EtOAc layer. Wash the organic phase with water (20 mL) and brine (20 mL).
Isolation: Dry over
MgSO4
, filter, and evaporate the solvent. Triturate the resulting solid with cold hexanes to precipitate the highly pure cyclopropane carboxamide.
Quantitative Process Metrics
The following table summarizes the key quantitative parameters and comparative metrics for the two validated synthetic pathways utilizing 2-Phenoxyethanamine hydrochloride.
Parameter
Protocol A: Herbicidal Carbamate
Protocol B: Fungicidal Carboxamide
Target Scaffold
2-Phenoxyethyl (3-chlorophenyl)carbamate
N-(2-Phenoxyethyl)cyclopropanecarboxamide
Reaction Classification
Carbamylation (Anhydrous)
Amidation (Biphasic Schotten-Baumann)
Base / Acid Scavenger
Triethylamine (2.5 eq)
Potassium Carbonate (3.0 eq)
Optimal Solvent System
Anhydrous Dichloromethane (DCM)
Ethyl Acetate / Water (1:1 v/v)
Temperature Profile
0 °C → 25 °C
5 °C → 25 °C
Typical Isolated Yield
82% - 88%
85% - 92%
In-Process Control (IPC)
TLC (Hexane:EtOAc 3:1, Ninhydrin)
Aqueous Phase pH Monitoring (pH > 8)
Primary Purity Metric
HPLC-UV (>98% AUC),
1
H-NMR
HPLC-UV (>98% AUC), Melting Point
References
[5] Google Patents. DE2414456A1 - BETA-AMINOCROTONIC ACID ESTERS, PROCESS FOR THEIR PRODUCTION AND USE AS METAMORPHOSIC INHIBITORS.
[3] Google Patents. EP0285934A1 - Cyclopropane carboxamides.
preparation of sulfonamide derivatives from 2-Phenoxyethylamine HCl
Application Note: Preparation of Sulfonamide Derivatives from 2-Phenoxyethylamine Hydrochloride Executive Summary Sulfonamides are premier bioisosteres for amide bonds, offering enhanced metabolic stability, unique hydro...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Preparation of Sulfonamide Derivatives from 2-Phenoxyethylamine Hydrochloride
Executive Summary
Sulfonamides are premier bioisosteres for amide bonds, offering enhanced metabolic stability, unique hydrogen-bonding profiles, and resistance to enzymatic degradation[1]. They are ubiquitous in modern pharmacophores, including antibacterial agents, diuretics, and protease inhibitors[1]. Specifically, the synthesis of N-(2-phenoxyethyl)sulfonamides—often utilized in the development of CNS agents, alpha-blockers, and novel antitumor compounds—requires the precise coupling of 2-phenoxyethylamine hydrochloride with a sulfonyl chloride[2]. This application note details the mechanistic causality, optimization parameters, and self-validating protocols for executing this transformation with high fidelity.
Mechanistic Causality & Experimental Design
The core transformation is a nucleophilic acyl substitution-like reaction where the primary amine attacks the electrophilic sulfur center of the sulfonyl chloride, proceeding through a transient tetrahedral intermediate before eliminating a chloride ion[1].
The Role of the Hydrochloride Salt : 2-Phenoxyethylamine is typically supplied as a hydrochloride salt to prevent ambient oxidation and extend shelf life. Consequently, the experimental design mandates an initial neutralization step to liberate the nucleophilic free amine[2].
Stoichiometric Logic of the Base : The base is the most critical variable. When using an organic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), a minimum of 2.2 to 2.5 equivalents is required:
1.0 eq to neutralize the starting hydrochloride salt.
1.0 eq to scavenge the stoichiometric HCl generated during the sulfonylation step.
0.2 - 0.5 eq as a kinetic buffer to drive the reaction to completion[3].
Thermodynamic Control : The nucleophilic attack is highly exothermic. Initiating the reaction at 0 °C is non-negotiable; failure to control the temperature leads to bis-sulfonylation (a side reaction where the product sulfonamide, which still possesses a weakly nucleophilic nitrogen, attacks a second sulfonyl chloride molecule)[3].
Reaction Workflow
Caption: Reaction workflow for the synthesis of sulfonamides from 2-phenoxyethylamine HCl.
Experimental Protocols
Protocol A: Anhydrous Organic Solvent Method
This method is ideal for moisture-sensitive sulfonyl chlorides and relies on a homogeneous organic phase[3].
Self-Validating Mechanism: The workup utilizes a dilute acid wash. Because the resulting sulfonamide nitrogen is highly electron-deficient (due to the strong electron-withdrawing nature of the sulfonyl group), it will not protonate in 1 M HCl. Conversely, any unreacted 2-phenoxyethylamine and the TEA base will protonate and partition into the aqueous waste, ensuring the organic layer retains only the desired product[3].
Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 2-phenoxyethylamine HCl (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.2 M concentration) under an inert atmosphere (N2 or Argon).
Free-Basing : Cool the suspension to 0 °C using an ice-water bath. Add Triethylamine (TEA) (2.5 eq) dropwise. Stir for 15 minutes until the solution becomes homogeneous, indicating the liberation of the free amine.
Sulfonylation : Dissolve the desired sulfonyl chloride (1.05 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes to maintain the internal temperature near 0 °C[1].
Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC (Hexane:EtOAc 7:3; Ninhydrin stain to confirm the disappearance of the primary amine)[1].
Workup : Quench the reaction with water. Transfer to a separatory funnel. Wash the organic layer sequentially with:
Saturated aqueous NaHCO3 (2x) to neutralize and extract any hydrolyzed sulfonyl chloride (sulfonic acid)[3].
Brine (1x) to remove residual water.
Isolation : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via recrystallization or flash chromatography if necessary.
This biphasic method uses an aqueous inorganic base, significantly reducing the reliance on toxic organic bases and anhydrous conditions[4].
Self-Validating Mechanism: The biphasic system physically separates the highly reactive sulfonyl chloride (soluble in the organic layer) from the bulk aqueous base, forcing the reaction to occur at the solvent interface. This drastically minimizes the competitive bulk hydrolysis of the sulfonyl chloride into sulfonic acid[5].
Preparation : Dissolve 2-phenoxyethylamine HCl (1.0 eq) and Sodium Carbonate (Na2CO3) (2.5 eq) in distilled water[4].
Biphasic Setup : Add an equal volume of Ethyl Acetate (EtOAc) to create a biphasic system. Cool the vigorously stirring mixture to 0 °C[4].
Sulfonylation : Add the sulfonyl chloride (1.2 eq, slight excess accounts for minor interfacial hydrolysis) dissolved in a small volume of EtOAc dropwise to the mixture[6].
Propagation : Stir vigorously at room temperature for 4–6 hours. The high stirring rate is mandatory to maximize the interfacial surface area[4].
Workup : Separate the layers. Wash the organic layer with 10% HCl, followed by brine[4]. Dry over MgSO4 and concentrate under reduced pressure.
Quantitative Data & Optimization Summary
The following table summarizes the optimized parameters and expected outcomes for both methodologies, synthesized from established literature,[4],.
Standard Reaction Conditions for the Acylation of 2-Phenoxyethanamine Hydrochloride: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the acylation of 2-phenoxyethanamine hydrochloride, a critical transformation in the synthesis of various biologically active molecules and p...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive guide provides detailed application notes and protocols for the acylation of 2-phenoxyethanamine hydrochloride, a critical transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights grounded in established chemical principles.
Introduction: The Significance of Amide Bond Formation
The acylation of amines to form amides is a cornerstone of modern organic and medicinal chemistry. The resulting amide bond is a highly stable functional group present in a vast array of pharmaceuticals, natural products, and polymers.[1] 2-Phenoxyethanamine, with its phenoxy and primary amine functionalities, is a valuable building block for creating diverse molecular architectures.[2] Its hydrochloride salt is a common and stable form for storage and handling.
The core of this reaction is a nucleophilic acyl substitution, where the primary amine of 2-phenoxyethanamine attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.[3] A key consideration when starting with an amine hydrochloride is the necessity of a base. The base serves two crucial roles: it neutralizes the hydrochloride salt to liberate the free, nucleophilic amine, and it scavenges the acidic byproduct (e.g., HCl) generated during the acylation, driving the reaction to completion.[4]
Core Principles and Mechanistic Overview
The acylation of 2-phenoxyethanamine with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the free amine initiates a nucleophilic attack on the carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as a leaving group and forming the stable amide bond.[5] The presence of a base is critical to prevent the protonation of the starting amine by the generated HCl, which would render it non-nucleophilic and halt the reaction.[6]
Key Reaction Parameters and Optimization
The successful acylation of 2-phenoxyethanamine hydrochloride is dependent on the careful selection and optimization of several key parameters.
At least two equivalents of an organic base are needed for the hydrochloride salt (one to neutralize the salt, one for the reaction byproduct).[9] Inorganic bases are often used in biphasic (Schotten-Baumann) conditions.[10]
Aprotic solvents are preferred to avoid side reactions with the acyl chloride.[3] Biphasic systems with an inorganic base are effective and can simplify work-up.[11]
Temperature
0 °C to Room Temperature
The reaction is often initiated at 0 °C to control the initial exothermic reaction, then allowed to warm to room temperature to ensure completion.[10]
A slight excess of the acylating agent and a larger excess of the base are typically used to drive the reaction to completion.
Detailed Experimental Protocols
The following protocols provide standardized procedures for the acylation of 2-phenoxyethanamine hydrochloride. Researchers should adapt these protocols based on the specific acylating agent and available laboratory resources.
Protocol 1: Acylation using an Acyl Chloride with Triethylamine in Dichloromethane
This protocol is a standard and widely applicable method for the acylation of primary amine hydrochlorides.
Materials:
2-Phenoxyethanamine hydrochloride
Acyl chloride (e.g., acetyl chloride or benzoyl chloride) (1.1 eq)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware
Procedure:
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-phenoxyethanamine hydrochloride (1.0 eq) in anhydrous DCM.
Addition of Base: Add triethylamine (2.2 eq) to the stirred suspension. Stir for 15-30 minutes at room temperature to ensure the formation of the free amine.
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
Addition of Acyl Chloride: Dissolve the acyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
Quenching and Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.[12]
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[12]
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Acylation under Schotten-Baumann Conditions
This protocol utilizes a biphasic system with an inorganic base, which can be advantageous for scalability and cost-effectiveness.
Materials:
2-Phenoxyethanamine hydrochloride
Acyl chloride (e.g., benzoyl chloride) (1.1 eq)
Sodium hydroxide (NaOH) (2.5 eq) as a 10% aqueous solution
Dichloromethane (DCM) or Toluene
Standard laboratory glassware
Procedure:
Reaction Setup: In a round-bottom flask, dissolve 2-phenoxyethanamine hydrochloride (1.0 eq) in water and add the 10% aqueous NaOH solution (2.5 eq).
Addition of Organic Solvent: Add DCM or toluene to the flask to create a biphasic system.
Cooling: Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.
Addition of Acyl Chloride: Dissolve the acyl chloride (1.1 eq) in a minimal amount of the same organic solvent used in step 2. Add the acyl chloride solution dropwise to the cooled, vigorously stirring biphasic mixture over 15-30 minutes.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
Washing: Wash the organic layer with water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1.
Visualization of Experimental Workflow
The following diagrams illustrate the chemical transformation and a generalized experimental workflow for the acylation of 2-phenoxyethanamine hydrochloride.
Caption: General chemical transformation for the acylation.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Protocol and Mechanistic Guide
Executive Summary
2-Phenoxyethanamine hydrochloride (CAS 17959-64-7), also known as 2-phenoxyethylamine hydrochloride, is a highly versatile bifunctional building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs). Its structural motif—an ether-linked phenoxy group combined with a primary ethylamine—is a foundational scaffold for α-adrenergic antagonists (e.g., phenoxybenzamine), β-adrenergic ligands, and novel anthelmintic agents[1].
While traditional conventional heating methods for nucleophilic aromatic substitution (SNAr) and epoxide ring-opening using 2-phenoxyethanamine can require extended reaction times (hours to days) and suffer from thermal degradation, Microwave-Assisted Organic Synthesis (MAOS) drastically accelerates these kinetics. By leveraging direct dielectric heating, MAOS reduces reaction times to minutes while significantly improving regioselectivity and overall yield[2].
Mechanistic Principles & Causality
The Dielectric Advantage in SNAr Reactions
In microwave synthesis, energy is transferred directly to the molecules (solvent and reactants) via dipole rotation and ionic conduction, rather than through the walls of the reaction vessel. 2-Phenoxyethanamine possesses a strong dipole moment due to its ether linkage and amine functionality. When subjected to microwave irradiation (typically 2.45 GHz), the rapid alignment and realignment of these dipoles generate intense, instantaneous internal heat. This rapid heating profile easily overcomes the high activation energy (Ea) barrier required for SNAr reactions on electron-deficient heteroaromatics, facilitating the rapid formation of the Meisenheimer complex intermediate.
In Situ Free-Basing Dynamics
2-Phenoxyethanamine is typically supplied as a hydrochloride salt to prevent oxidative degradation and improve shelf-life[1]. To utilize it as a nucleophile, it must be free-based in situ.
Causality of Base Selection: N,N-Diisopropylethylamine (DIPEA) is the optimal base for this process. With a pKa of ~10.5, it easily deprotonates the 2-phenoxyethanamine salt (pKa ~8.8). More importantly, DIPEA's bulky isopropyl groups provide severe steric hindrance, preventing it from acting as a competing nucleophile against the electrophilic substrate[3].
Pharmacological targets and synthetic pathways of 2-phenoxyethylamine scaffolds.
Comparative Data Analysis
The transition from conventional thermal heating to MAOS yields quantifiable improvements in both throughput and purity. Table 1 summarizes the kinetic advantages observed when utilizing 2-phenoxyethanamine hydrochloride across various synthetic pathways.
Table 1: Kinetic and Yield Comparison (Conventional vs. MAOS)
The following protocols are designed as self-validating systems. Built-in Quality Control (QC) checkpoints ensure that the researcher can verify the success of each intermediate step before proceeding, minimizing wasted reagents.
Protocol A: Microwave-Assisted SNAr for Thieno[3,2-d]pyrimidine Scaffolds
Preparation: To a heavy-walled 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 2,4-dichlorothieno[3,2-d]pyrimidine (205 mg, 1.0 mmol) and 2-phenoxyethanamine hydrochloride (182 mg, 1.05 mmol).
Solvent & Base Addition: Suspend the solids in anhydrous 1,4-dioxane (4.0 mL). Add DIPEA (522 µL, 3.0 mmol) dropwise at room temperature.
Causality Note: 3.0 equivalents of DIPEA are used: 1.0 eq to neutralize the HCl salt of the amine, 1.0 eq to scavenge the HCl generated during the SNAr reaction, and 1.0 eq as a kinetic buffer to maintain basicity.
Sealing and Purging: Seal the vial with a Teflon-lined crimp cap. Purge the headspace with Argon for 2 minutes via a needle to prevent oxidative side reactions at high temperatures.
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar or Biotage). Irradiate at 120 °C for 15 minutes with a maximum power limit of 200 W and high stirring speed.
Cooling & Quenching: Allow the system to cool to < 30 °C via compressed air cooling.
Self-Validation Checkpoint 1: Perform TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material (Rf ~0.8) and appearance of a new UV-active spot (Rf ~0.4) confirms conversion.
Workup: Transfer the mixture to a separatory funnel. Dilute with EtOAc (20 mL) and wash with saturated aqueous NaHCO3 (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-30% EtOAc in Hexanes) to afford the pure product as an off-white solid.
Microwave-Assisted SNAr Workflow for 2-Phenoxyethanamine Hydrochloride.
Protocol B: Microwave-Assisted Epoxide Ring Opening
Free-basing: In a microwave vial, combine 2-phenoxyethanamine hydrochloride (260 mg, 1.5 mmol) and finely powdered K2CO3 (276 mg, 2.0 mmol) in IPA (3.0 mL). Stir at room temperature for 10 minutes.
Causality Note: Inorganic bases like K2CO3 are preferred here over DIPEA to avoid any potential interference with the epoxide oxygen, ensuring strictly neutral-to-basic nucleophilic attack at the least sterically hindered carbon of the epoxide[4].
Electrophile Addition: Add the aryl glycidyl ether (1.0 mmol) to the suspension. Seal the vial.
Microwave Irradiation: Heat in the microwave synthesizer at 100 °C for 20 minutes.
Workup & Validation: Filter the reaction mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate.
Self-Validation Checkpoint 2: Analyze via LC-MS. The target mass should correspond to [M+H]+ of the secondary amine. If significant bis-alkylation (tertiary amine) is detected, reduce the microwave temperature to 85 °C in subsequent runs.
References
ACS Publications. Synthesis and Evaluation of the First Fluorescent Antagonists of the Human P2Y2 Receptor Based on AR-C118925. Journal of Medicinal Chemistry. Available at:[Link]
National Institutes of Health (PMC). 2,4-Diaminothieno[3,2-d]pyrimidines, a new class of anthelmintic with activity against adult and egg stages of whipworm. PMC. Available at:[Link]
Nottingham ePrints. Structure Activity Relationships of novel and selective P1-adrenoceptor ligands. University of Nottingham. Available at:[Link]
Application Note: Catalytic Hydrogenation Protocols for Phenoxyethylamines
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, process optimization, and self-validating experimental protocols for the synthesis of phenoxyethyla...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Content Focus: Mechanistic rationale, process optimization, and self-validating experimental protocols for the synthesis of phenoxyethylamine derivatives.
Introduction & Mechanistic Rationale
Phenoxyethylamines are critical pharmacophores in medicinal chemistry, serving as foundational scaffolds for
α1
-adrenoceptor blockers, D2/D3 receptor ligands (e.g., 3-OH-phenoxyethylamine), and various antidepressant therapeutics[1][2]. The synthesis of these primary and secondary amines frequently relies on catalytic hydrogenation due to its scalability, high atom economy, and environmental sustainability compared to stoichiometric hydride reductions.
As a process scientist, selecting the correct hydrogenation pathway requires balancing catalyst activity with substrate stability. The most common precursors for phenoxyethylamines are nitriles, oximes, imines (via reductive amination), and N-benzyl protected amines[3]. Each precursor demands specific catalytic conditions to prevent side reactions, such as the cleavage of the phenoxy ether linkage (C-O bond hydrogenolysis) or the formation of unwanted secondary amines.
Causality in Catalyst and Condition Selection
Nitrile Reduction: The hydrogenation of phenoxyacetonitrile proceeds via a highly reactive imine intermediate. If the reaction is too slow, the newly formed primary amine will attack the intermediate imine, generating a bis(phenoxyethyl)amine byproduct. To prevent this, reactions are driven under high hydrogen pressure (e.g., 7.0 MPa) using Raney-Nickel, often with the addition of anhydrous ammonia to shift the equilibrium entirely toward the primary amine[4].
Oxime Reduction: Oximes require the cleavage of the N-O bond followed by the reduction of the C=N bond. Palladium on Carbon (Pd/C) at 5-10% loading is highly effective under mild pressures (0.3–0.5 MPa) in protic solvents like ethanol, which stabilize the polar transition states[5].
Debenzylation: N-benzyl groups are robust protecting groups for phenoxyethylamines. Pd/C is the catalyst of choice because it selectively inserts into the benzylic C-N bond without cleaving the adjacent phenoxy ether (C-O) linkage, a common risk if harsh Lewis acids were utilized[2].
Pathway Visualization
Catalytic hydrogenation pathways for the synthesis of phenoxyethylamine derivatives.
Quantitative Data Summary
The following table summarizes the optimized parameters for the four primary hydrogenation pathways used to yield phenoxyethylamines.
Synthesis Pathway
Precursor
Catalyst
Temp (°C)
Pressure (MPa)
Expected Yield
Primary Byproduct Risk
Nitrile Reduction
Phenoxyacetonitrile
Raney-Ni
90
7.0
93%
Secondary amines
Oxime Reduction
Phenoxyethyl oxime
5-10% Pd/C
50
0.3 - 0.5
95-96%
Hydroxylamine traces
Reductive Amination
Phenoxyacetaldehyde
PtO
2
or Pd/C
20-65
0.1 - 0.3
85-90%
Alcohols (over-reduction)
Debenzylation
N-Benzyl-amine
10% Pd/C
20-40
0.1 - 0.4
>95%
Toluene (cleavage product)
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. They include mandatory In-Process Controls (IPCs) to ensure that each chemical transformation is analytically verified before proceeding to workup, thereby guaranteeing reproducibility and trust in the final yield.
Protocol A: High-Pressure Reduction of Phenoxyacetonitrile
Designed to suppress secondary amine formation during nitrile reduction[4].
Preparation: In a 1 L high-pressure stainless steel autoclave, charge 100 g of phenoxyacetonitrile and 400 mL of absolute ethanol.
Catalyst Addition: Carefully add 3.0 g of active Raney-Nickel slurry. (Safety Note: Raney-Ni is highly pyrophoric. Keep wetted with ethanol at all times). Optionally, bubble anhydrous
NH3
gas into the solvent for 5 minutes to suppress bis(phenoxyethyl)amine formation.
Purging: Seal the autoclave. Purge the headspace with Nitrogen (
N2
) three times, followed by Hydrogen (
H2
) three times to remove all oxygen.
Hydrogenation: Pressurize the system with
H2
to 7.0 MPa. Begin stirring (800 rpm) and heat the reaction mixture to 90°C. Maintain the pressure at 7.0 MPa via a continuous feed line.
In-Process Control (IPC) & Validation: Monitor the mass flow of
H2
. The reaction is considered complete when
H2
uptake ceases for 30 consecutive minutes (typically 1-2 hours). Extract a 0.5 mL aliquot, filter through a syringe filter, and analyze via GC-FID. The nitrile peak must be <1% relative area.
Workup: Cool the reactor to room temperature and carefully vent the
H2
gas. Purge with
N2
. Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the Raney-Ni.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude phenoxyethylamine. Recrystallize from ethanol/ether to achieve >99% purity.
Protocol B: Medium-Pressure Reduction of Phenoxyethyl Oximes
Optimized for mild cleavage of the N-O bond without over-reducing the aromatic ring[5].
Preparation: In a 500 mL autoclave, dissolve 72 mmol of the substituted phenoxyethyl oxime intermediate in 130 g of ethanol.
Catalyst Addition: Add 0.6 g of 5% Palladium on Carbon (Pd/C, 50% wet). The water content in the catalyst mitigates fire risks during addition.
Purging: Pressurize to 0.3 MPa with
N2
, evacuate, and repeat 3 times. Repeat the same purging cycle with
H2
.
Hydrogenation: Pressurize the vessel with
H2
to 0.3 - 0.5 MPa. Heat the mixture to 50°C and stir vigorously for 4 to 5 hours.
In-Process Control (IPC) & Validation: Sample the reaction and analyze via LC-MS. Validate that the molecular ion corresponding to the oxime (
[M+H]+
) has completely shifted to the primary amine mass (
[M−16+H]+
).
Workup: Cool to room temperature, vent unreacted gas, and filter the solution through a fine glass frit or Celite to recover the Pd/C. Concentrate the filtrate under negative pressure to obtain the primary amine (Expected yield: ~95-96%).
Protocol C: Reductive Amination & Debenzylation
Standardized for the synthesis of complex secondary phenoxyethylamines[2][3].
Imine Formation: Combine phenoxyacetaldehyde (1.0 eq) and the target primary amine (1.05 eq) in methanol. Stir at room temperature for 2 hours to form the intermediate imine.
Catalyst Addition: Add 10% Pd/C (10% w/w relative to the substrate).
Hydrogenation: Equip the flask with a hydrogen balloon (approx. 0.1 MPa) or place in a Parr shaker at 0.3 MPa. Stir at room temperature for 12 hours.
Debenzylation (If applicable): If the starting amine was N-benzyl protected, increase the
H2
pressure to 0.4 MPa and the temperature to 40°C for an additional 4 hours to cleave the benzyl group.
In-Process Control (IPC) & Validation: Perform TLC (Hexane/EtOAc 7:3, visualized with Ninhydrin stain). The disappearance of the imine/benzyl-amine spot and the appearance of a polar, ninhydrin-active spot validates completion.
Workup: Filter through Celite, wash the filter cake with hot methanol, and evaporate the solvent. Purify via flash column chromatography or salt formation (e.g., hydrochloride salt precipitation using HCl in dioxane).
References
Phenoxyethylamine derivatives, process for preparing the same, and composition for exhibiting excellent alpha-1-blocking activity. European Patent Office (EP0518296A2).[3]
URL:
Method for preparing 2-[4-(2-ethoxyethyl)phenoxy]ethylamine. Google Patents (CN108640845B).[5]
URL:
Process for the manufacture of nitriles and their corresponding amines. Google Patents (CN104557610A).[4]
URL:
Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Gothenburg University Publications Electronic Archive (GUPEA).[1]
URL:
Heterocyclic Bioisosteres That Exploit The 3-OH-Phenoxyethylamine D2 Template (US Patent 7,084,124). Googleapis.[2]
URL:
Figure 1: Two-stage synthetic workflow for 2-Phenoxyethanamine HCl.
Figure 2: Industrial scale-up process flow and reactor configuration.
Experimental Protocols (10-Mole Scale)
Self-Validating Note: All steps include specific In-Process Controls (IPCs) to ensure the output of one step meets the strict input criteria of the next.
Stage 1: Synthesis of 2-Phenoxyacetonitrile
Charge : To a 10 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 941 g (10.0 mol) of Phenol and 4.0 L of Methyl Ethyl Ketone (MEK).
Base Addition : Add 1.66 kg (12.0 mol, 1.2 eq) of anhydrous Potassium Carbonate (K₂CO₃) in portions. Stir the suspension at 25 °C for 30 minutes.
Electrophile Addition : Slowly add 830 g (11.0 mol, 1.1 eq) of Chloroacetonitrile via an addition funnel over 1 hour. Maintain the internal temperature below 40 °C during addition to control the mild exotherm.
Reflux : Heat the reaction mixture to reflux (approx. 80 °C) and stir for 12 hours.
IPC Check : Sample the reaction and analyze via GC or HPLC. Proceed only when residual phenol is <1.0%.
Workup : Cool the reactor to 20 °C. Filter the inorganic salts (KCl, unreacted K₂CO₃) and wash the filter cake with 1.0 L of MEK. Concentrate the filtrate under reduced pressure to yield crude 2-phenoxyacetonitrile as a pale yellow oil. (Expected yield: ~1.26 kg, 95%).
Stage 2: Catalytic Hydrogenation
Safety Warning: Raney Nickel is highly pyrophoric. Handle only under an inert atmosphere.
Preparation : Transfer the crude 2-phenoxyacetonitrile (1.26 kg, ~9.5 mol) to a 5 L Hastelloy autoclave.
Solvent & Catalyst : Add 2.5 L of 7N Ammonia in Methanol. Carefully charge 125 g (10 wt%) of washed Raney Nickel slurry.
Hydrogenation : Purge the autoclave three times with Nitrogen, followed by three times with Hydrogen. Pressurize the vessel with Hydrogen to 50 psi (3.4 bar).
Reaction : Heat the mixture to 40 °C. Maintain hydrogen pressure until uptake ceases (typically 4-6 hours).
IPC Check : Analyze via GC. The reaction is complete when the nitrile peak is absent and the primary amine peak is >95% area.
Filtration : Cool to 20 °C, vent the hydrogen, and purge with nitrogen. Filter the catalyst through a Celite pad in a sparkler filter. Do not allow the catalyst cake to dry. Concentrate the filtrate to yield crude 2-phenoxyethanamine free base.
Stage 3: Hydrochloride Salt Formation
Dissolution : Dissolve the crude free base in 3.0 L of Isopropanol (iPrOH) in a clean 10 L reactor.
Acidification : Cool the solution to 10 °C. Slowly add 1.0 L of concentrated aqueous HCl (37%) until the pH of the solution reaches 1.0 - 2.0. An exothermic reaction will occur; maintain temperature <25 °C[1].
Crystallization : Heat the mixture to 60 °C to achieve a clear solution, then cool linearly to 0-5 °C over 4 hours. Seed crystals may be added at 40 °C to induce uniform nucleation[1].
Isolation : Filter the resulting white crystalline solid. Wash the cake with 500 mL of cold Isopropanol, followed by 500 mL of cold Heptane.
Drying : Dry in a vacuum oven at 45 °C for 12 hours to afford 2-Phenoxyethanamine hydrochloride. (Expected overall yield: 1.35 kg, 78% from phenol).
Quantitative Data & Process Parameters
Table 1: Stoichiometry and Material Requirements (10-Mole Scale)
Material
MW ( g/mol )
Equivalents
Mass/Volume
Function
Phenol
94.11
1.0
941.0 g
Starting Material
Chloroacetonitrile
75.50
1.1
830.0 g
Alkylating Agent
Potassium Carbonate
138.21
1.2
1658.5 g
Acid Scavenger
Raney Nickel
58.69
10 wt%
125.0 g
Hydrogenation Catalyst
Ammonia in Methanol
17.03 (NH₃)
Excess
2.5 L (7N)
Imine Trapping Agent
Hydrochloric Acid
36.46
1.2
~1.0 L (37%)
Salt Former
Table 2: Critical Process Parameters (CPPs) and Quality Attributes (CQAs)
Process Step
CPP (Parameter)
Target Range
CQA (Attribute Monitored)
Analytical Method
Alkylation
Reaction Temp
75 - 80 °C
Conversion of Phenol (>99%)
GC-FID / HPLC-UV
Hydrogenation
H₂ Pressure
45 - 55 psi
Complete reduction of Nitrile
GC-FID
Hydrogenation
NH₃ Concentration
>5 Equivalents
Suppression of Dimer (<2%)
GC-FID / LC-MS
Crystallization
Cooling Rate
10 °C / hour
Particle size, Purity (>99.5%)
HPLC-UV, KF (Moisture)
References
Benchchem. 2-Phenoxyethanamine Hydrochloride - Historical Context and Early Synthetic Approaches to Aryloxyethylamines. Retrieved from
European Patent Office. NOVEL UREA DERIVATIVES. EP 1072591 A1. (March 25, 1999). Retrieved from
Google Patents. Aminoalkyl ethers of phenols as anticancer agents for the breast and colon. US Patent 4803227A. Retrieved from
Technical Support Center: 2-Phenoxyethanamine Hydrochloride Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks and yield-limiting factors researchers encounter when synthesizing 2-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks and yield-limiting factors researchers encounter when synthesizing 2-Phenoxyethanamine hydrochloride. This compound is a critical building block in medicinal chemistry, frequently serving as a precursor for aryloxyethylamines and adrenergic agents like phenoxybenzamine[1].
Below, you will find a structural workflow, troubleshooting FAQs grounded in chemical causality, validated step-by-step protocols, and quantitative data to ensure your synthesis is efficient and reproducible.
Pathway Visualization: Strategic Synthetic Routes
Fig 1: Synthetic pathways and yield optimization checkpoints for 2-Phenoxyethanamine HCl.
Troubleshooting Guide & FAQs
Route A: The Gabriel Synthesis Pathway
Q1: Why is my Williamson ether synthesis yielding a high percentage of 1,2-diphenoxyethane instead of 2-phenoxyethyl bromide?Causality: The reaction of phenol with 1,2-dibromoethane is a classic Williamson ether synthesis[2]. Because 1,2-dibromoethane is a bifunctional electrophile, the newly formed 2-phenoxyethyl bromide can undergo a second nucleophilic attack by unreacted phenoxide, creating the symmetrical dimer 1,2-diphenoxyethane.
Solution: To statistically favor mono-alkylation, use a large stoichiometric excess of 1,2-dibromoethane (typically 3 to 5 equivalents). Furthermore, add the phenoxide solution dropwise to the neat 1,2-dibromoethane. This ensures the localized concentration of phenoxide remains low, preventing the second substitution. Excess 1,2-dibromoethane can be easily recovered via vacuum distillation.
Q2: During the Gabriel synthesis, my hydrazinolysis step stalls, leaving unreacted N-(2-phenoxyethyl)phthalimide. How do I drive this to completion?Causality: The Gabriel synthesis utilizes hydrazine hydrate to cleave the phthalimide protecting group[3]. This reaction often stalls if the solvent (commonly ethanol) fails to fully solubilize the intermediate, or if the insoluble phthalhydrazide byproduct coats the unreacted starting material, physically isolating it from the hydrazine.
Solution: Switch to a higher-boiling solvent like 1-butanol to increase solubility and reaction temperature. Alternatively, employ the Ing-Manske procedure by refluxing the intermediate in aqueous HCl or HBr.
Route B: Nitrile Reduction Pathway
Q3: My reduction of phenoxyacetonitrile is yielding a mixture of primary and secondary amines. How can I suppress secondary amine formation?Causality: When reducing nitriles via catalytic hydrogenation, the reaction proceeds through an imine intermediate. The newly formed primary amine (2-phenoxyethanamine) acts as a nucleophile, attacking the unreacted imine. Subsequent elimination of ammonia and further reduction yields the undesired secondary amine (di-(2-phenoxyethyl)amine)[4].
Solution: Perform the hydrogenation in the presence of acidic additives (e.g., methanolic HCl) or a large excess of anhydrous ammonia. Ammonia shifts the equilibrium of the imine-amine condensation backward, while acidic additives immediately protonate the primary amine, rendering it non-nucleophilic. Alternatively, use Lithium Aluminum Hydride (LiAlH
4
) in anhydrous THF, which reduces the nitrile directly without the problematic imine condensation pathway.
Salt Formation & Isolation
Q4: The 2-phenoxyethanamine free base converts into a sticky oil instead of a crystalline solid when I add hydrochloric acid. How do I induce proper crystallization?Causality: The free base of 2-phenoxyethanamine is an oil at room temperature. When aqueous HCl is used for salt formation, the resulting hydrochloride salt traps water molecules, forming a highly hygroscopic gum that resists crystallization.
Solution: Strict anhydrous conditions are required for salt formation. Dissolve the purified free base in anhydrous diethyl ether (Et
2
O). Bubble anhydrous HCl gas through the solution, or add a commercially prepared solution of HCl in dioxane/diethyl ether[5].
Validated Experimental Protocols
Protocol 1: Nitrile Reduction via LiAlH
4
(Route B)
This protocol utilizes a self-validating Fieser quench to ensure safe and complete isolation of the free base.
Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an argon atmosphere.
Reagent Loading: Suspend LiAlH
4
(1.5 eq) in anhydrous THF (100 mL) and cool to 0°C using an ice bath.
Addition: Dissolve phenoxyacetonitrile (1.0 eq) in anhydrous THF (50 mL). Add this solution dropwise to the LiAlH
4
suspension over 30 minutes to control the exothermic reaction.
Reflux: Remove the ice bath and heat the mixture to reflux for 4 hours.
Self-Validating Quench (Fieser Method): Cool the reaction to 0°C. Sequentially and cautiously add x mL of water, x mL of 15% aqueous NaOH, and 3x mL of water (where x = grams of LiAlH
4
used). Validation Check: Stir until the aluminum salts form a granular white precipitate. If the salts remain gelatinous, the quench is incomplete; continue stirring or add a few drops of water until distinct granularity is achieved.
Filtration: Filter through a pad of Celite and wash the filter cake with ethyl acetate.
Concentration: Dry the filtrate over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure to yield the crude 2-phenoxyethanamine free base (oil).
Protocol 2: Anhydrous Hydrochloride Salt Formation
Dissolution: Dissolve the crude 2-phenoxyethanamine free base in anhydrous diethyl ether (10 mL per gram of amine).
Precipitation: Cool the solution to 0°C. Slowly add a 2.0 M solution of HCl in diethyl ether (1.1 eq) dropwise under continuous stirring[5].
Self-Validating Isolation: A white precipitate will form immediately. If the product oils out, water has contaminated the system. Scratch the inside of the flask with a glass rod to provide nucleation sites. Stir for an additional 15 minutes at 0°C to ensure complete precipitation.
Filtration & Washing: Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with cold, anhydrous diethyl ether to remove unreacted free base and organic impurities.
Drying: Dry the solid in a vacuum desiccator over P
2
O
5
for 12 hours to afford 2-phenoxyethanamine hydrochloride as a white crystalline powder.
Quantitative Data & Yield Comparison
The following table summarizes the expected outcomes and impurity profiles of the distinct synthetic strategies:
Synthetic Route
Key Reagents
Typical Yield (%)
Primary Impurity Risk
Mitigation Strategy
Williamson Ether + Gabriel
1,2-Dibromoethane, K-Phthalimide, Hydrazine
65 - 75%
1,2-Diphenoxyethane (Dimer)
Use 3-5x excess of 1,2-dibromoethane; dropwise addition.
Nitrile Reduction (Catalytic)
H
2
gas, Pd/C catalyst, Methanol
70 - 80%
Di-(2-phenoxyethyl)amine
Add excess anhydrous NH
3
or methanolic HCl.
Nitrile Reduction (Hydride)
LiAlH
4
, Anhydrous THF
85 - 92%
Unreacted Nitrile
Ensure active LiAlH
4
; strictly follow Fieser quench method.
Salt Formation
Anhydrous HCl in Et
2
O
> 95%
Hygroscopic Gum / Oil
Exclude all water; use strictly anhydrous solvents.
Technical Support Center: 2-Phenoxyethanamine Hydrochloride Purification
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the technical support and troubleshooting center for the purification of 2-Phenoxyethanamine hydrochloride. Unreacted phenol...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Welcome to the technical support and troubleshooting center for the purification of 2-Phenoxyethanamine hydrochloride. Unreacted phenol is a notoriously persistent impurity in the synthesis of aryloxyethylamines. This guide synthesizes field-proven methodologies, physicochemical data, and self-validating protocols to help you achieve >99% purity.
Diagnostic Purification Workflow
The optimal strategy for removing phenol depends entirely on the degree of contamination. Use the decision matrix below to select the appropriate protocol.
Decision matrix for removing phenol from 2-phenoxyethanamine hydrochloride.
Troubleshooting Guides & FAQs
Q: Why does unreacted phenol persist in my 2-phenoxyethanamine hydrochloride crystals despite repeated trituration?A: Phenol is notorious for co-precipitating and becoming trapped within the crystal lattice of amine salts. This is driven by strong intermolecular hydrogen bonding between the phenolic hydroxyl group and the amine hydrochloride. Because phenol has limited solubility in strictly non-polar trituration solvents (like hexane or cold diethyl ether), it remains bound to the solid matrix. A liquid-liquid phase-separation approach is required to physically disrupt these bonds and isolate the product[1].
Q: How does the pKa difference dictate the alkaline free-basing strategy?A: Phenol is a weak acid with a pKa of approximately 9.88[2], while the conjugate acid of 2-phenoxyethanamine has a predicted pKa of ~8.18[3]. When the aqueous solution is adjusted to pH > 12 using NaOH, phenol is quantitatively deprotonated to form highly water-soluble sodium phenoxide. Simultaneously, the 2-phenoxyethanamine hydrochloride is neutralized to its free base form[4], which is highly soluble in organic solvents. This orthogonal solubility allows for perfect phase separation.
Q: What is the most efficient method to remove trace phenol (<5%) without losing product yield?A: If contamination is low, you can utilize the inherent water solubility of the amine salt. Dissolve the crude mixture in water and wash with dichloromethane (DCM). Phenol's partition coefficient heavily favors the organic phase, while the ionic amine hydrochloride remains entirely in the aqueous phase. The aqueous layer is then lyophilized to recover the pure salt with minimal yield loss.
Quantitative Data: Physicochemical Properties
Understanding the phase behavior of these molecules is critical for successful separation. The table below summarizes the solubility profiles utilized in the protocols.
Causality: This method exploits the high aqueous solubility of the amine salt and the organic preference of neutral phenol. It is a gentle, high-yield approach for minor contamination.
Dissolution: Dissolve the crude 2-phenoxyethanamine hydrochloride in deionized water (approx. 10 mL per gram of crude).
Extraction: Transfer to a separatory funnel and add an equal volume of dichloromethane (DCM).
Phase Separation: Shake vigorously, venting frequently. Allow the layers to separate. The lower organic layer (DCM) contains the unreacted phenol[1]. The upper aqueous layer contains the pure amine salt.
Washing: Drain the DCM layer. Repeat the extraction with fresh DCM two additional times to ensure complete phenol removal.
Validation: Spot the aqueous layer on a TLC plate and visualize under UV light (254 nm) to confirm the absence of the phenol chromophore.
Recovery: Transfer the aqueous layer to a round-bottom flask. Remove residual DCM traces via mild rotary evaporation (room temperature, brief vacuum).
Isolation: Lyophilize (freeze-dry) the aqueous solution to yield pure 2-phenoxyethanamine hydrochloride as a fluffy white solid.
Protocol B: Alkaline Free-Basing and Re-precipitation (For Heavy Phenol > 5%)
Causality: This method uses extreme pH manipulation to invert the solubility profiles of the two compounds, ensuring absolute separation even in heavily contaminated batches.
Dissolution: Dissolve the crude mixture in deionized water (10 mL/g).
Basification: Slowly add 2M NaOH(aq) dropwise under continuous stirring until the pH reaches >12 (verify with pH paper).
Mechanistic Note: Phenol becomes water-soluble sodium phenoxide; the amine salt becomes an organic-soluble free base.*
Extraction: Extract the alkaline aqueous mixture with DCM (3 x equal volume). The free 2-phenoxyethanamine partitions into the lower DCM layer.
Alkaline Wash (Critical Step): Combine the DCM extracts and wash them once with 1M NaOH(aq). This acts as a scavenger step to remove any residual trace phenol that may have partitioned into the organic layer.
Drying: Wash the DCM layer with brine (saturated NaCl), then dry over anhydrous Na₂SO₄. Filter out the drying agent.
Re-acidification: Cool the DCM solution in an ice bath to 0°C. Slowly add 2M HCl in diethyl ether dropwise under continuous stirring.
Mechanistic Note: The free amine is instantly protonated, precipitating out of the organic solvent as the insoluble hydrochloride salt.*
Isolation: Collect the precipitated 2-phenoxyethanamine hydrochloride via vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether and dry under high vacuum to constant weight.
Technical Support Center: Managing Hygroscopic 2-Phenoxyethylamine HCl
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for 2-Phenoxyethylamine Hydrochloride (HCl). This document provides in-depth troubleshooting and handling pro...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 2-Phenoxyethylamine Hydrochloride (HCl). This document provides in-depth troubleshooting and handling protocols to address the challenges associated with its hygroscopic nature. As scientists and developers, we understand that the integrity of your starting materials is paramount to the success and reproducibility of your experiments. This guide is structured in a practical question-and-answer format to directly address the issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is 2-Phenoxyethylamine HCl, and why is it hygroscopic?
2-Phenoxyethylamine HCl is the hydrochloride salt of the organic base 2-Phenoxyethylamine. Like many amine salts, it is hygroscopic, meaning it has a strong tendency to absorb and retain moisture from the surrounding atmosphere.[1][2] This occurs because the ionic nature of the hydrochloride salt readily interacts with the polar water molecules present in the air. This moisture absorption can lead to significant changes in the material's physical and chemical properties.[2][3]
Q2: I've noticed my 2-Phenoxyethylamine HCl powder has become clumpy and difficult to handle. What's happening?
This is a classic sign of moisture absorption. When the crystalline powder takes on water, it can lead to several undesirable physical changes:
Clumping and Caking: The powder loses its free-flowing nature, making it difficult to handle and accurately weigh.[2][4]
Deliquescence: In environments with high humidity, the compound can absorb so much water that it partially or fully dissolves into a saturated solution.[2]
These physical changes are the first indication that the integrity of your compound may be compromised.
Q3: Beyond the physical changes, what are the experimental consequences of using 2-Phenoxyethylamine HCl that has absorbed water?
Using a hygroscopic compound that has been improperly stored can severely impact your research:
Inaccurate Weighing and Concentration: When you weigh out the caked material, a portion of that mass is water, not your active compound. This leads to the preparation of solutions with lower-than-intended concentrations, affecting reaction stoichiometry, dose-response curves, and overall experimental reproducibility.[2]
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the purity of the compound and potentially introducing impurities that could interfere with your experiments.[5]
Altered Physical Properties: For drug development professionals, changes in moisture content can affect critical parameters like powder flow, compaction behavior, and the stability of final tablet formulations.[6]
Storage and Handling Protocols
Q4: What are the recommended storage conditions for 2-Phenoxyethylamine HCl to prevent moisture uptake?
Proper storage is the most critical step in maintaining the quality of your compound. The universal recommendation is to store it in a cool, dry, and well-ventilated area in a tightly-closed container .[7][8] However, for a known hygroscopic material, enhanced measures are strongly advised.
Storage Method
Description
Pros
Cons
Standard Benchtop Storage
Storing in the original, tightly sealed manufacturer's container at room temperature.
Simple, no additional equipment needed.
Offers minimal protection once opened. Susceptible to ambient humidity fluctuations.
Desiccator Cabinet
Storing the tightly sealed container inside a desiccator cabinet with an active desiccant (e.g., silica gel).[9][10][11][12]
Provides a low-humidity environment, significantly extending shelf-life.[13][14] Relatively low cost.
Requires periodic regeneration or replacement of the desiccant. Does not remove existing moisture from the compound.
Inert Gas Blanketing
Storing the compound under a dry, inert atmosphere (e.g., nitrogen or argon) within the container.[15][16][17]
Provides the highest level of protection by displacing all moist air.[18][19] Prevents both moisture uptake and oxidation.
Requires specialized equipment (gas cylinders, regulators). More complex and costly setup.
For long-term storage or for highly sensitive applications, a desiccator cabinet is the recommended minimum, while inert gas blanketing provides the most robust protection.
Q5: What is the correct procedure for handling the compound during an experiment to minimize moisture exposure?
Minimizing exposure time to ambient air is key. Adhering to a strict handling protocol will preserve the integrity of both the sample you are weighing and the bulk material left in the stock bottle.
Protocol: Standard Handling of Hygroscopic 2-Phenoxyethylamine HCl
Preparation: Before opening the primary container, ensure all necessary equipment (spatulas, weigh boats, glassware) is clean, completely dry, and readily accessible.
Environment: If available, perform all manipulations inside a glovebox with a dry, inert atmosphere.[20] If a glovebox is not available, work quickly in an area with the lowest possible ambient humidity. Avoid weighing directly next to water baths or open sources of steam.
Dispensing: Open the main container, swiftly remove the desired amount of powder, and immediately and securely reseal the container.[2] The less time the bulk material is exposed to the atmosphere, the better.
Aliquotting (Best Practice): For long-term use, consider pre-aliquoting the bulk powder into smaller, single-use vials under a dry atmosphere. This practice avoids repeated opening and closing of the main stock container, protecting its integrity.[2]
Storage: Immediately return the main container to its proper storage location (e.g., a desiccator).
Troubleshooting Guide
Q6: My powder is already caked. Is it still usable?
The usability of caked material depends entirely on the requirements of your experiment. The flowchart below provides a decision-making framework.
Troubleshooting workflow for caked hygroscopic compound.
Q7: How do I prepare and standardize a stock solution from a compromised solid?
If your material has absorbed an unknown amount of water, the most rigorous scientific approach is to create a stock solution and determine its exact concentration. This negates the weighing errors caused by the water content.[2]
Protocol: Preparing a Standardized Stock Solution
Dissolution: Quantitatively transfer the entire amount of the hygroscopic solid (or a large, representative portion) into a Class A volumetric flask.
Solubilization: Add a compatible solvent (e.g., deionized water, ethanol) to dissolve the solid completely, then dilute to the mark. Mix thoroughly. The nominal concentration will be based on the initial weight of the hygroscopic solid.
Standardization: Determine the actual concentration of the stock solution using a reliable analytical method.
Karl Fischer Titration: This is the gold standard for accurately determining water content in a sample.[21][22][23] It is a highly precise chemical method that reacts specifically with water.
Gravimetric Analysis (Loss on Drying): This involves weighing a sample, drying it in a vacuum oven until a constant weight is achieved, and calculating the weight loss, which corresponds to the moisture content.[24] This method is simpler but may also measure other volatile components.
HPLC with a Certified Standard: Analyze the prepared solution by HPLC against a calibration curve generated from a new, unopened, or properly stored lot of 2-Phenoxyethylamine HCl.
Storage and Use: Label the stock solution with the newly determined, accurate concentration. Store this solution under appropriate conditions (e.g., refrigerated, protected from light) based on the compound's stability in solution.
By following these protocols and understanding the principles behind them, researchers can mitigate the challenges posed by the hygroscopic nature of 2-Phenoxyethylamine HCl, ensuring the accuracy, integrity, and reproducibility of their vital work.
References
Inerting, Blanketing and Purging. Air Liquide Singapore. [Link]
10 Best Practices for Using Lab Chemical Storage Cabinets. Ziebaq. [Link]
Blanketing: protecting the integrity of your products with inert gas. GasN₂. [Link]
Packaging, Inerting and Blanketing. Air Products. [Link]
Tank Blanketing: Protecting Product Integrity with Inert Gases. INOX. [Link]
Moisture-Free Storage: Nitrogen or Desiccant? Terra Universal. [Link]
Amine Storage Conditions: Essential Guidelines for Safety. Paladin. [Link]
Guide to Moisture Content Testing: Ensuring Quality and Safety Across Industries. ContractLaboratory.com. [Link]
How do I safely store chemicals in laboratory? University of Wollongong. [Link]
What Is a Laboratory Desiccator and What Is It Used For. POBEL. [Link]
Best Practices for Safe Chemical Storage in Laboratories. Innova Design Group. [Link]
Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Mettler Toledo. [Link]
Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]
Complete Guide to Moisture Content Test & Its Importance. Borosil Scientific. [Link]
Drying Organic Solutions. University of Colorado Boulder, Department of Chemistry. [Link]
Moisture Content Analysis. ResolveMass Laboratories Inc. [Link]
Drying and Storing Hygroscopic Salts. Reddit. [Link]
How do you handle hygroscopic salts? HepatoChem. [Link]
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information (PMC). [Link]
Method for drying hygroscopic material and the product thereof.
2-Phenoxyethanamine (2-PEA) Reaction Support Center: Solvent Optimization & Troubleshooting
Welcome to the Technical Support Center for 2-Phenoxyethanamine (2-PEA) functionalization. This guide is curated for researchers, scientists, and drug development professionals seeking to optimize solvent selection for a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 2-Phenoxyethanamine (2-PEA) functionalization. This guide is curated for researchers, scientists, and drug development professionals seeking to optimize solvent selection for amidation, N-alkylation, and reductive amination workflows.
Section 1: Core Principles & Causality in Solvent Selection (FAQ)
Q: How does the unique structure of 2-PEA dictate solvent selection compared to standard aliphatic amines?A: 2-PEA contains a primary amine separated from an ether linkage by a two-carbon spacer. The phenoxy group exerts a mild electron-withdrawing inductive effect (-I) through the ethyl chain, which slightly dampens the amine's nucleophilicity compared to simple alkylamines . Furthermore, the ether oxygen can participate in intramolecular hydrogen bonding. When selecting a solvent, polar aprotic solvents (like Acetonitrile) are often required for SN2 alkylations to leave the amine "naked" and highly reactive. In contrast, protic solvents (like Methanol) form strong hydrogen-bonded solvation shells around the amine, sterically inhibiting its reactivity and altering standard reaction kinetics.
Q: We are transitioning to green chemistry. How can we replace DMF and DCM in 2-PEA amidation reactions without losing yield?A: Traditional amide couplings rely heavily on DMF for solubility and DCM for reaction kinetics. However, according to the ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR) guidelines, these can often be replaced by 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) . 2-MeTHF offers excellent solubility for 2-PEA and most coupling reagents (e.g., HATU, EDC), while providing a biphasic advantage during aqueous workup. This creates a self-validating system where the solvent drives both the reaction forward and facilitates immediate purification.
Section 2: Troubleshooting Specific Reactions
Issue 1: Over-alkylation (formation of tertiary amines) during the N-alkylation of 2-PEA with alkyl halides.
Cause: In polar aprotic solvents (e.g., MeCN), the mono-alkylated secondary amine product is often more nucleophilic than the primary 2-PEA starting material, leading to rapid over-alkylation.
Solution: Switch to a sterically demanding alcoholic solvent (e.g., Isopropanol) or utilize a "borrowing hydrogen" methodology with primary alcohols instead of alkyl halides . The protic solvent selectively solvates the more electron-rich secondary amine intermediate stronger than the primary amine, kinetically retarding the second alkylation step.
Issue 2: Stalled conversion during the reductive amination of 2-PEA with aliphatic ketones.
Cause: Imine formation is a delicate equilibrium process. If water is not efficiently removed, the equilibrium heavily favors the starting materials, leaving unreacted 2-PEA.
Solution: Utilize a solvent that forms a low-boiling azeotrope with water, such as Toluene, or switch to absolute Ethanol with molecular sieves. For direct reductive aminations using sodium triacetoxyborohydride (STAB), THF or 2-MeTHF are optimal as they solubilize the hydride source while maintaining the stability of the transient imine intermediate .
Protocol 1: Self-Validating Green Amidation of 2-PEA
This protocol uses 2-MeTHF, which inherently validates the completion of the reaction through visual homogeneity and phase-separation dynamics during workup.
Preparation: In a dry 50 mL round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in 10 mL of anhydrous 2-MeTHF.
Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Stir at ambient temperature for 15 minutes to form the active ester.
Coupling: Add 2-Phenoxyethanamine (1.05 equiv) dropwise. The mild inductive effect of the phenoxy group requires a slight excess of the amine to ensure complete conversion of the limiting acid.
Self-Validation (Reaction): Stir for 2 hours. The reaction is self-indicating; as the polar acid is consumed and the amide forms, the initially cloudy mixture becomes completely homogeneous.
Self-Validation (Workup): Add 10 mL of 1M HCl directly to the flask. 2-MeTHF will naturally phase-separate. The organic layer cleanly retains the product, while unreacted 2-PEA and urea byproducts partition into the aqueous phase, validating successful isolation without TLC.
Protocol 2: Chemoselective N-Alkylation via Borrowing Hydrogen
Setup: Combine 2-PEA (1.0 equiv), primary alcohol (1.2 equiv), and a non-noble metal catalyst (e.g., Manganese pincer complex, 3 mol%) in Toluene .
Reaction: Add t-BuOK (0.75 equiv) and heat to 80 °C under an inert atmosphere for 16 hours.
Validation: Toluene prevents the over-solvation of the amine, allowing the catalyst to efficiently mediate the hydrogen transfer. The complete absence of dialkylation in the crude NMR directly validates the chemoselectivity of the solvent-catalyst system.
Section 4: Quantitative Data Summaries
Table 1: Solvent Optimization Metrics for 2-PEA Reactions
Solvent
Classification
Dielectric Constant (ε)
Process Mass Intensity (PMI) Impact
Optimal 2-PEA Reaction
Typical Yield
DMF
Reprotoxic / Avoid
36.7
High (Difficult to recover)
None (Legacy Amidation)
85-90%
2-MeTHF
Green / Recommended
6.97
Low (Phase separates easily)
Amidation
88-95%
Acetonitrile
Usable / Polar Aprotic
37.5
Medium
SNAr, Alkylation
80-85%
Isopropanol
Green / Protic
19.9
Low
Reductive Amination
90-98%
Toluene
Usable / Non-polar
2.38
Medium
Borrowing Hydrogen
85-92%
Section 5: Visualizations
Decision tree for optimizing solvent selection across various 2-Phenoxyethanamine reactions.
Mechanistic impact of solvent polarity and hydrogen bonding on 2-PEA nucleophilicity.
References
Inductive vs Solvation Effects in Primary Alkyl Amines: Determination of the Standard Potentials. Journal of the American Chemical Society. URL:[Link]
Solvent Selection Tool. ACS Green Chemistry Institute Pharmaceutical Roundtable. URL:[Link]
Solvents and Process Efficiency. Organic Chemistry Data. URL: [Link]
Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications (via PMC). URL:[Link]
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. URL:[Link]
Troubleshooting
Technical Support Center: Troubleshooting 2-Phenoxyethanamine Hydrochloride Production
Welcome to the Technical Support Center for the synthesis and purification of 2-Phenoxyethanamine hydrochloride . Designed for researchers, application scientists, and drug development professionals, this guide addresses...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and purification of 2-Phenoxyethanamine hydrochloride . Designed for researchers, application scientists, and drug development professionals, this guide addresses the critical bottlenecks that lead to low purity, poor yields, or physical form issues (e.g., sticky, hygroscopic salts) during the production of this vital pharmaceutical intermediate.
Mechanistic Overview & Impurity Profiling
The production of 2-phenoxyethanamine hydrochloride traditionally relies on a two-step process: the formation of an ether linkage followed by isolation and conversion to the hydrochloride salt. The core reaction involves the 1[1].
While the chemical pathway is well-established, the reaction dynamics are prone to side reactions and phase-partitioning failures. Because the free base has a molecular weight of 2[2] and possesses both hydrophobic (aromatic) and hydrophilic (amine) characteristics, isolation requires strict pH control.
Quantitative Impurity Profile
To effectively troubleshoot, you must first identify the contaminant. Below is a summary of the most common impurities encountered during this synthesis, their typical ranges in failed batches, and their root causes.
Impurity / Issue
Detection Method
Typical Range (Failed Batch)
Target Limit
Mechanistic Root Cause
Unreacted Phenol
HPLC (UV 270nm)
2.0% - 7.0%
< 0.1%
Incomplete reaction; inadequate alkaline wash during extraction.
Use the following flowchart to map your analytical findings directly to the required corrective action.
Diagnostic workflow for identifying and resolving 2-phenoxyethanamine HCl impurities.
Troubleshooting FAQs
Q1: Why is my final hydrochloride salt forming a sticky oil instead of a crystalline solid?
Causality: 2-Phenoxyethanamine hydrochloride is highly hygroscopic. If you use aqueous hydrochloric acid (e.g., 37% HCl) to form the salt, the introduced water molecules become trapped in the crystal lattice, causing the salt to "melt" into a hydrated oil.
Solution: You must eliminate water from the salt formation step. Extract the free base into an organic solvent, dry it thoroughly, and precipitate the salt using 3[3].
Q2: HPLC analysis shows a persistent peak matching the phenol starting material. How do I remove it?
Causality: Phenol is a weak acid (
pKa
~10). During the extraction of the free base into an organic solvent, if the aqueous phase is not sufficiently basic, the unreacted phenol remains protonated and co-extracts into your organic layer alongside the product.
Solution: Implement a rigorous alkaline wash. Wash the organic extract with 10% aqueous NaOH. This ensures the pH is > 13, quantitatively deprotonating the phenol into water-soluble sodium phenoxide, which is then safely discarded in the aqueous waste stream.
Q3: I am observing a high molecular weight impurity in my GC-MS. What is it, and how do I suppress it?
Causality: This is the bis-alkylated impurity, N,N-bis(phenoxyethyl)amine. The primary amine of your newly formed product is a stronger nucleophile than the starting 2-chloroethylamine. If the local concentration of the alkylating agent is too high, the product will attack a second equivalent of the starting material.
Solution: Control the reaction kinetics. Use a slight stoichiometric excess of phenol and add the 2-chloroethylamine hydrochloride dropwise over 1-2 hours. This keeps the steady-state concentration of the electrophile low, strongly favoring primary amination over secondary amination.
Optimized & Self-Validating Experimental Protocol
To ensure4[4], follow this self-validating methodology. Each step contains a crucial checkpoint to verify success before proceeding.
Step-by-step synthetic workflow for high-purity 2-phenoxyethanamine hydrochloride.
Step 1: Controlled Etherification
Dissolve 1.1 equivalents of phenol in a 20% aqueous NaOH solution. Stir at room temperature for 15 minutes to form sodium phenoxide.
Heat the solution to 60°C.
Dissolve 1.0 equivalent of 2-chloroethylamine hydrochloride in a minimal amount of water. Add this solution dropwise to the phenoxide mixture over 1 hour.
Reflux the mixture at 80°C for 3 hours.
Validation Checkpoint 1: Spot the reaction mixture on a TLC plate (Eluent: DCM/MeOH 9:1). The disappearance of the 2-chloroethylamine spot confirms the reaction is complete.
Step 2: Free Base Isolation & Phenol Purge
Cool the reaction mixture to room temperature. Extract the aqueous layer three times with Dichloromethane (DCM) or Diethyl Ether.
Combine the organic layers.
Wash the combined organic layer twice with an equal volume of 10% aqueous NaOH.
Validation Checkpoint 2: Test the pH of the aqueous wash layer using pH paper. It must be > 13. If it is lower, phenol is still trapped in your organic layer. Add more NaOH until the pH threshold is met.
Wash the organic layer once with brine, then dry thoroughly over anhydrous sodium sulfate (
Na2SO4
). Filter off the drying agent.
Step 3: Anhydrous Salt Formation
Evaporate the organic solvent under reduced pressure to yield the crude free base (a pale yellow liquid).
Dissolve the free base in a minimal volume of dry isopropanol (IPA).
Place the flask in an ice bath (0-5°C). Slowly bubble anhydrous HCl gas into the solution, or add a stoichiometric amount of 4M HCl in dioxane.
Validation Checkpoint 3: An immediate, dense white precipitate should form. If the solution turns cloudy but yields an oil, moisture has compromised the system.
Filter the white crystals under a vacuum, wash with cold, dry diethyl ether, and dry in a vacuum oven at 40°C for 12 hours.
References
Google Patents. "US4803227A - Aminoalkyl ethers of phenols as anticancer agents for the breast and colon".
Technical Support Center: Aqueous Stability of 2-Phenoxyethanamine Hydrochloride
Prepared by: Senior Application Scientist, Chemical Development Division Welcome to the technical support center for 2-Phenoxyethanamine Hydrochloride. This guide is designed for researchers, scientists, and drug develop...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Chemical Development Division
Welcome to the technical support center for 2-Phenoxyethanamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their work. Understanding the stability of this compound in aqueous solutions is paramount for ensuring the integrity of your experiments, the success of your syntheses, and the quality of your final products.
This document moves beyond a simple recitation of facts. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the challenges you may encounter. We will delve into the "why" behind experimental choices, providing you with the foundational knowledge to design robust stability studies and interpret your results with confidence.
Section 1: Foundational Knowledge - Understanding the Molecule
This section addresses the fundamental chemical properties of 2-Phenoxyethanamine hydrochloride that dictate its behavior in aqueous media.
FAQ 1: What are the key structural features of 2-Phenoxyethanamine hydrochloride that influence its stability?
2-Phenoxyethanamine hydrochloride possesses three key structural motifs: a primary amine, an ether linkage, and a phenyl ring.[1] The hydrochloride salt form is crucial as it enhances the compound's overall stability and aqueous solubility.[2]
Primary Amine (pKa-dependent): The amine group is basic and will exist in its protonated (ammonium) form at acidic to neutral pH. This protonation generally protects the amine from oxidative degradation. However, at higher pH values, the deprotonated, nucleophilic free base is more susceptible to oxidation.
Ether Linkage (-O-): The ether bond is generally stable and resistant to hydrolysis under typical aqueous conditions (neutral pH, ambient temperature). Cleavage would require harsh acidic conditions not typically encountered in routine experimental setups.[1]
Phenyl Ring: The aromatic ring is susceptible to electrophilic attack and can be a site for photolytic degradation upon exposure to UV light.[3]
Hydrochloride Salt: This salt form means the compound is already protonated at the amine, making it more stable for storage as a solid and readily soluble in water.[2]
FAQ 2: What are the primary anticipated degradation pathways in an aqueous solution?
Based on the functional groups, the most probable degradation pathways to investigate are oxidation and photolysis. While hydrolysis of the ether is theoretically possible, it is far less likely under standard conditions.
Oxidative Degradation: This is a common pathway for molecules with electron-rich groups like amines and phenols (even as ethers).[4] Oxidizing agents or dissolved oxygen can lead to the formation of N-oxides or degradation of the aromatic ring.
Photolytic Degradation: Aromatic compounds can absorb UV light, leading to bond cleavage and the formation of radical species.[3][5] This is a critical parameter to test if your solutions will be exposed to light.
Hydrolytic Degradation: The pH of the solution is a critical factor.[6] While the ether is stable, extreme pH (highly acidic or basic) combined with elevated temperature could potentially force degradation.[4][7] More importantly, pH dictates the ionization state of the amine group, which in turn affects its reactivity toward other degradation mechanisms.[6][7][8]
FAQ 3: Why are "Forced Degradation Studies" essential for this compound?
Forced degradation, or stress testing, involves intentionally exposing the compound to harsh conditions to accelerate its breakdown.[4][9] These studies are fundamental for several reasons:
Identify Degradants: They help identify the likely degradation products that could form under long-term storage.[10]
Elucidate Pathways: The results reveal the compound's intrinsic stability and its degradation pathways (e.g., is it more sensitive to light or to oxidation?).[9][11]
Develop Stability-Indicating Methods: This is a primary goal. A stability-indicating analytical method, typically HPLC, is one that can accurately measure the active compound and separate it from all potential degradation products.[10][12] Forced degradation generates these products, allowing for the development and validation of such a method.
Section 2: Experimental Design & Protocols
A systematic approach is required to accurately assess stability. The following workflow and protocols provide a robust framework based on ICH guidelines.[9][10][11]
Experimental Workflow Overview
Caption: Workflow for a forced degradation study of 2-Phenoxyethanamine HCl.
Protocol 2.1: Designing and Executing a Forced Degradation Study
The goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation products are detectable without completely destroying the sample.[10][12]
Table 1: Recommended Starting Conditions for Forced Degradation
Stress Condition
Reagent/Condition
Typical Parameters
Purpose
Acid Hydrolysis
Hydrochloric Acid (HCl)
0.1 M - 1 M HCl, Heat at 60-80°C
To test susceptibility to acid-catalyzed degradation.[10]
Base Hydrolysis
Sodium Hydroxide (NaOH)
0.1 M - 1 M NaOH, Room Temp or Heat
To test susceptibility to base-catalyzed degradation.[10]
Oxidation
Hydrogen Peroxide (H₂O₂)
3% - 30% H₂O₂, Room Temp
To identify degradation pathways involving oxidation.[10]
Thermal (Dry Heat)
Oven
> 50°C (e.g., 80°C)
To assess the intrinsic thermal stability of the molecule.[4]
Preparation: Prepare a 1 mg/mL stock solution of 2-Phenoxyethanamine hydrochloride in purified water.
Stressing: In a volumetric flask, add a known volume of the stock solution to 0.1 M HCl to achieve a final drug concentration of ~100 µg/mL. Prepare a blank solution containing only 0.1 M HCl.
Incubation: Place the sample and blank flasks in a water bath set to 80°C.
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
Quenching: Immediately cool the aliquot on ice and neutralize it to ~pH 7 with an appropriate concentration of NaOH.[13] This stops the degradation reaction.
Dilution & Analysis: Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for injection and analyze immediately.
Adapt this protocol for other stress conditions by replacing the stressor (e.g., use NaOH for base hydrolysis) and adjusting incubation as needed.
Section 3: Analytical Methodology for Stability Assessment
A validated, stability-indicating analytical method is non-negotiable for obtaining reliable data. High-Performance Liquid Chromatography (HPLC) is the industry standard.[14][15]
FAQ 4: What is the best analytical technique for a stability study?
A reversed-phase HPLC (RPLC) method with UV detection is the most suitable technique.[15] This method separates compounds based on their polarity and is excellent for resolving the polar parent drug from potentially less polar or more polar degradation products. A Photodiode Array (PDA) detector is highly recommended as it can help assess the peak purity of the parent compound.
Protocol 3.1: Developing a Stability-Indicating HPLC Method
The following provides a starting point for method development. Optimization will be required based on the results of your forced degradation samples.
Table 2: Initial HPLC Method Parameters
Parameter
Recommended Starting Condition
Rationale
Column
C18, 2.1 or 4.6 mm i.d., 50-150 mm length, <5 µm particles
Good retention for moderately polar compounds.
Mobile Phase A
0.1% Formic Acid in Water
Provides good peak shape for amines and is MS-compatible.
Mobile Phase B
Acetonitrile or Methanol
Common organic modifiers for RPLC.
Gradient
5% to 95% B over 10-15 minutes
A broad gradient is essential to elute all potential degradants.[15]
Flow Rate
0.5 - 1.0 mL/min
Standard flow rate for analytical columns.
Column Temp.
30 - 40 °C
Improves peak shape and run-to-run reproducibility.
Detection
UV at ~270 nm (and PDA scan 200-400 nm)
The phenoxy group provides strong UV absorbance. A PDA scan helps identify the optimal wavelength and check for co-elution.
HPLC Method Development Workflow
Caption: Iterative workflow for developing a stability-indicating HPLC method.
Section 4: Troubleshooting Guide
This section addresses common issues observed during stability studies.
Q5: My solution turned a distinct yellow/brown color after adding a base or H₂O₂. What happened?
This is a strong visual indicator of oxidation. The phenoxy group and/or the deprotonated amine are likely being oxidized to form colored quinone-type structures or other chromophoric degradants. Your HPLC-PDA analysis should confirm this by showing the appearance of new peaks, potentially with different UV absorbance maxima than the parent compound.
Q6: I see absolutely no degradation, even after 24 hours at 80°C in 1M HCl. What's next?
This indicates that 2-Phenoxyethanamine hydrochloride is highly stable under these conditions. While this is good news, for the purpose of developing a stability-indicating method, you must demonstrate that the method can separate degradants if they were to form.
Action: Increase the severity of the stress. You could try refluxing the solution or increasing the acid concentration. However, avoid conditions that are not chemically relevant and could lead to unrealistic degradation pathways. If no degradation is achieved, it should be documented that the molecule is stable under those conditions.[12]
Q7: My compound degraded by over 90% within the first hour. How do I get meaningful data?
The stress condition is too aggressive. The goal is controlled degradation (5-20%) to observe the formation of primary degradants.
Action: Reduce the severity of the stress. Use a lower concentration of the stressor (e.g., 0.01 M NaOH instead of 1 M), lower the temperature (e.g., room temperature instead of 60°C), or shorten the exposure time and sample more frequently (e.g., every 15 minutes).[10][12]
Q8: My chromatogram is complex, with many new peaks. How do I determine which are important?
Compare to Blank: First, inject a stressed blank (reagents without the drug) to ensure the new peaks are not artifacts from the matrix.[12]
Track Peak Growth: A true degradant peak should grow in area over time as the parent peak decreases.
Mass Balance: A key concept in stability testing is "mass balance." The sum of the assay of the parent compound and the percentage of all degradation products should ideally remain close to 100%.[12] This demonstrates that all significant degradants have been detected. Focus on degradants that are present at levels >0.1%.
References
Forced Degradation Studies. (2016, December 14). MedCrave online. [Link]
A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Sharp. [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]
Stability of phenoxybenzamine hydrochloride in various vehicles. (1997, September 15). PubMed. [Link]
Forced Degradation Studies. (2016, December 14). SciSpace. [Link]
The Impact of pH on Chemical Stability in Lab Experiments. (2025, May 1). Ibis Scientific, LLC. [Link]
Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation. (n.d.). PMC. [Link]
Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. [Link]
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2025, November 28). LCGC International. [Link]
Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. (n.d.). ResearchGate. [Link]
Effect of pH on the stability of plant phenolic compounds. (2000, June 15). PubMed. [Link]
Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. (n.d.). PMC. [Link]
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025, December 12). ResearchGate. [Link]
Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. (n.d.). SpringerLink. [Link]
Stability indicating study by using different analytical techniques. (2023, December). IJSDR. [Link]
A Green HPLC Method for the Analysis and Stability Study of Flavoxate HCl using Micellar Eluent. (2010, January 15). RSC Publishing. [Link]
Photodegradation of Amine Drugs in the Presence of Natural Environmental Substances. (n.d.). ResearchGate. [Link]
Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. (n.d.). PMC - NIH. [Link]
Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulfated CeO₂. (2024, September 4). MDPI. [Link]
Degradation of diphenhydramine pharmaceutical in aqueous solutions by using two highly active TiO2 photocatalysts: Operating parameters and photocatalytic mechanism. (n.d.). ResearchGate. [Link]
Study on Hydrolysis Reaction Rate of Several Chemical Warfare Agents. (n.d.). E3S Web of Conferences. [Link]
Analytical Purity and Structural Validation of 2-Phenoxyethanamine Hydrochloride: A Comparative ¹H NMR Guide
Executive Summary 2-Phenoxyethanamine hydrochloride (CAS 17959-64-7) is a highly versatile bifunctional building block extensively utilized in the synthesis of complex pharmaceuticals, agrochemicals, and advanced materia...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Phenoxyethanamine hydrochloride (CAS 17959-64-7) is a highly versatile bifunctional building block extensively utilized in the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials[1]. For researchers and drug development professionals, verifying the absolute purity and structural integrity of this intermediate is a critical quality control (QC) gateway.
This guide provides an objective comparison of analytical methodologies for evaluating 2-Phenoxyethanamine hydrochloride, with a deep dive into Quantitative ¹H NMR (qNMR) as the gold standard for structural validation. By understanding the mechanistic causality behind the NMR spectra, scientists can establish highly reliable, self-validating QC protocols.
Comparative Analysis of Analytical Methodologies
When assessing the performance and purity of commercial 2-Phenoxyethanamine hydrochloride against alternative grades, laboratories typically rely on three primary techniques. While High-Performance Liquid Chromatography (HPLC) is standard for batch release, ¹H NMR provides unmatched structural verification and absolute quantitation without the need for response factors.
Table 1: Comparative Analysis of Analytical Methods for 2-Phenoxyethanamine HCl
Analytical Feature
¹H Quantitative NMR (qNMR)
HPLC-UV
GC-MS
Primary Utility
Absolute purity, structural verification, and isomer differentiation.
Relative purity and trace UV-active impurity profiling.
Volatile impurity identification and mass confirmation.
Sample Preparation
Direct dissolution in DMSO-d₆.
Dissolution in aqueous/organic mobile phase.
Requires free-basing (the HCl salt decomposes upon heating).
Quantitation Logic
Absolute: Signal area is directly proportional to molar concentration.
Relative: Requires reference standards and UV response factors.
Semi-quantitative: Subject to severe matrix and ionization effects.
Analysis Time
~10 minutes per sample.
15–30 minutes per run.
20–40 minutes per run.
Performance for this Product
Optimal: Directly observes the intact salt form and all proton environments.
Good: Excellent for detecting unreacted phenol.
Suboptimal: The hydrochloride salt is non-volatile.
The ¹H NMR spectrum of 2-Phenoxyethanamine hydrochloride is highly diagnostic. The molecule consists of an electron-rich aromatic ring, an ether linkage, and a protonated primary amine. Understanding the electronic environment is crucial for accurate interpretation[1][2].
Deshielded by the localized positive charge. The peak is broad due to the quadrupolar relaxation of the adjacent ¹⁴N nucleus and intermediate proton exchange rates.
7.28 – 7.35
Multiplet (m)
2H
Ar-H (meta)
Standard aromatic resonance. These protons are least affected by the resonance electron-donating effect of the ether oxygen.
6.95 – 7.02
Multiplet (m)
3H
Ar-H (ortho, para)
Shielded relative to the meta protons due to the +R (resonance) electron-donating effect of the phenoxy oxygen, which pushes electron density into the ortho and para positions.
4.15 – 4.25
Triplet (t, J ≈ 5.3 Hz)
2H
Ph-O-CH₂-
Strongly deshielded by the inductive effect (-I) of the adjacent electronegative oxygen atom[2].
3.15 – 3.25
Triplet (t, J ≈ 5.3 Hz)
2H
-CH₂-NH₃⁺
Deshielded by the adjacent positively charged ammonium group; couples with the adjacent methylene protons to form a distinct triplet[1][2].
To ensure Trustworthiness , the following protocol is designed as a self-validating system. By utilizing internal checks, the protocol mathematically proves the reliability of the data before any purity claims are made.
Step 1: Solvent Selection & Sample Preparation
Action: Weigh exactly 10–15 mg of 2-Phenoxyethanamine hydrochloride and dissolve it in 0.6 mL of dry DMSO-d₆ containing 0.05% v/v Tetramethylsilane (TMS).
Causality: Why DMSO-d₆ over CDCl₃ or D₂O? The hydrochloride salt is highly polar and exhibits poor solubility in CDCl₃. While it dissolves readily in D₂O, deuterium exchange would instantly replace the -NH₃⁺ protons with deuterium, rendering them invisible. DMSO-d₆ provides optimal solubility while preserving the visibility of the exchangeable ammonium protons[1].
Step 2: Instrument Calibration & Acquisition
Action: Acquire the spectrum at 298 K using a 400 MHz (or higher) spectrometer. Set the relaxation delay (D1) to strictly 10 seconds and acquire 64 scans.
Causality: In quantitative NMR, ensuring that all protons fully relax between pulses is critical. Aromatic protons often have longer T₁ relaxation times. If D1 is too short, the aromatic signals will be under-represented in the integration, leading to an artificially inflated purity calculation for the aliphatic region.
Step 3: Data Processing
Action: Apply a 0.3 Hz exponential line broadening function prior to Fourier Transformation. Perform rigorous manual phase and baseline correction.
Causality: Phase and baseline correction are not merely aesthetic adjustments; they are mathematically required for accurate integration. A distorted baseline will artificially inflate the integral of the broad ammonium (-NH₃⁺) signal, leading to false stoichiometry.
Step 4: Internal Validation (The Self-Check)
Action: Set the integral of the O-CH₂ triplet (δ 4.20) to exactly 2.00 . Check the integral of the combined aromatic multiplet (δ 6.95–7.35).
Validation Rule: The aromatic integral must read 5.00 ± 0.05 . A deviation greater than 5% instantly flags the system: it indicates either incomplete relaxation (adjust D1) or the presence of co-eluting structural impurities (e.g., unreacted phenol).
Impurity Profiling: High-Purity vs. Technical Grade
When comparing a high-purity product (>98%) against a technical-grade alternative, ¹H NMR excels at identifying residual starting materials from the synthesis pathway. The synthesis of 2-Phenoxyethanamine typically involves the etherification of phenol, followed by amination[1].
Table 3: Diagnostic Signals for Common Impurities (in DMSO-d₆)
Impurity
Origin
Key Diagnostic ¹H NMR Signal
Interference with Product?
Phenol
Starting Material
~9.35 ppm (s, 1H, -OH)
No. Appears far downfield from the product's aromatic signals.
2-Phenoxyethanol
Intermediate
~4.85 ppm (t, 1H, -OH); ~3.70 ppm (q, 2H)
Yes. The aliphatic signals shift upfield compared to the product, allowing clear differentiation.
Water (Moisture)
Hygroscopic absorption
~3.33 ppm (s, broad)
Yes. Can overlap with the -CH₂-NH₃⁺ triplet (δ 3.20). Drying the sample is critical.
Workflow Visualization
The following diagram maps the logical decision gates of the self-validating NMR quality control process.
Fig 1. End-to-end 1H NMR quality control and purity assessment workflow for 2-Phenoxyethanamine HCl.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 15651, 2-Phenoxyethanamine." PubChem. Available at:[Link]
Google Patents. "Patent Application Publication Pub. No.: US 2009/0281292 A1 - Synthesis of 2-phenoxyethylamine hydrochloride." Google Patents.
FTIR characteristic peaks of 2-Phenoxyethanamine hydrochloride
An in-depth structural analysis of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable step in drug development. As a Senior Application Scientist, I approach Fourier Transform Infrared (...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth structural analysis of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable step in drug development. As a Senior Application Scientist, I approach Fourier Transform Infrared (FTIR) spectroscopy not merely as a qualitative matching tool, but as a mechanistic readout of molecular dynamics.
2-Phenoxyethanamine hydrochloride (CAS 17959-64-7) is a highly versatile building block utilized in organic synthesis and pharmaceutical pipelines[1]. To establish a robust quality control framework, this guide objectively compares the FTIR spectral performance of 2-Phenoxyethanamine hydrochloride against its free base and a structural analog, providing a self-validating protocol for accurate functional group identification.
Mechanistic Causality of Characteristic Peaks
When analyzing the FTIR spectrum of 2-Phenoxyethanamine hydrochloride, the observed vibrational frequencies are a direct consequence of its molecular dipole moments, electron-withdrawing groups, and intermolecular forces. Understanding why these peaks appear where they do is critical for differentiating the product from its alternatives.
The Amine Hydrochloride Effect (-NH₃⁺):
The free base form, (CAS 1758-46-9), possesses a primary amine (-NH₂) that exhibits two sharp, distinct N-H stretching bands (asymmetric and symmetric) typically located at 3350 cm⁻¹ and 3280 cm⁻¹[2]. However, in the hydrochloride salt form, the amine is protonated to form an -NH₃⁺ group. This group engages in extensive intermolecular hydrogen bonding with the chloride counterion. Mechanistically, this hydrogen bonding weakens the N-H bond, causing the stretching frequency to broaden significantly and shift to a lower wavenumber region (3000–2800 cm⁻¹ ), often obscuring the aliphatic C-H stretches.
The Aryl Alkyl Ether Linkage (C-O-C):
The phenoxy group introduces a highly polar C-O-C bond. Because infrared absorption intensity is directly proportional to the change in dipole moment during the vibration, the asymmetric stretching of this ether linkage produces one of the strongest and sharpest peaks in the entire spectrum, reliably found at 1250–1245 cm⁻¹ .
Aromatic Ring Vibrations:
The mono-substituted benzene ring is confirmed by the out-of-plane C-H bending vibrations at ~750 cm⁻¹ and ~690 cm⁻¹ .
Objective Comparative Data
To validate the identity and purity of 2-Phenoxyethanamine hydrochloride, we must compare its spectral fingerprint against alternative structural forms. The table below summarizes the quantitative data, contrasting the target compound with its free base and a non-ether analog (2-Phenylethanamine hydrochloride).
Table 1: FTIR Peak Comparison for Structural Verification (cm⁻¹)
Functional Group / Vibration
2-Phenoxyethanamine HCl (Target)
2-Phenoxyethanamine (Free Base)
2-Phenylethanamine HCl (Analog)
N-H Stretch
3000–2800 (Broad, -NH₃⁺)
3350, 3280 (Sharp doublets)
3000–2800 (Broad, -NH₃⁺)
Aliphatic C-H Stretch
2950–2850 (Overlapped)
2950–2850
2950–2850 (Overlapped)
C-O-C Asymmetric Stretch
~1245 (Strong, sharp)
~1240 (Strong, sharp)
Absent
C-O-C Symmetric Stretch
~1040 (Medium)
~1040 (Medium)
Absent
Aromatic C=C Stretch
~1600, 1495
~1600, 1495
~1600, 1495
Out-of-plane C-H Bend
~750, 690
~750, 690
~750, 690
Insight: The presence of the broad 3000–2800 cm⁻¹ band coupled with the strong 1245 cm⁻¹ peak uniquely identifies the target product. If the 1245 cm⁻¹ peak is missing, the sample is likely the analog; if the broad N-H band is replaced by sharp doublets above 3200 cm⁻¹, the sample has degraded or reverted to the free base[3].
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your spectral data, the experimental workflow must be designed as a self-validating system. False positives—such as ambient moisture masquerading as an amine peak—must be systematically eliminated.
Step-by-Step ATR-FTIR Methodology:
Sample Desiccation (Critical Step): Store the 2-Phenoxyethanamine hydrochloride sample in a vacuum desiccator over activated silica gel for at least 12 hours prior to analysis.
Causality: Hydrochloride salts are inherently hygroscopic. Absorbed atmospheric water produces a broad O-H stretch at ~3400 cm⁻¹ that can completely confound the interpretation of the N-H region.
Instrument Preparation & Background Zeroing: Clean the diamond Attenuated Total Reflectance (ATR) crystal with spectroscopic-grade isopropanol and a lint-free wipe. Perform a background scan (air) using 32 co-added scans at a 4 cm⁻¹ resolution.
Causality: This establishes a zero-baseline and mathematically subtracts ambient CO₂ and water vapor from the final spectrum.
Sample Application & Compression: Deposit ~2–5 mg of the crystalline powder directly onto the center of the ATR crystal. Lower the pressure anvil to apply maximum, consistent pressure.
Causality: Intimate physical contact between the solid and the crystal is required for the infrared evanescent wave to penetrate the sample. Poor contact results in a low signal-to-noise ratio and distorted peak intensities.
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
Algorithmic Correction: Apply an ATR correction algorithm within the spectrometer's software.
Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). This correction normalizes the intensities, making the spectrum directly comparable to standard transmission (KBr pellet) reference libraries.
Workflow Visualization
The following diagram illustrates the logical dependencies of the self-validating FTIR protocol, ensuring that each step actively prevents common analytical errors.
Figure 1: Self-validating ATR-FTIR workflow for analyzing 2-Phenoxyethanamine hydrochloride.
References
2-Phenoxyethanamine | C8H11NO | CID 15651 - PubChem . National Center for Biotechnology Information. URL:[Link]
HPLC method development for 2-Phenoxyethanamine hydrochloride purity
Title : HPLC Method Development for 2-Phenoxyethanamine Hydrochloride Purity: A Comparative Guide Introduction 2-Phenoxyethanamine hydrochloride (CAS 17959-64-7) is a highly versatile building block widely utilized in 1...
Author: BenchChem Technical Support Team. Date: March 2026
Title : HPLC Method Development for 2-Phenoxyethanamine Hydrochloride Purity: A Comparative Guide
Introduction
2-Phenoxyethanamine hydrochloride (CAS 17959-64-7) is a highly versatile building block widely utilized in 1 and drug development[1]. Structurally, it features a phenoxy group linked to an ethylamine chain[1]. Because it is supplied as a hydrochloride salt of a primary amine, determining its chromatographic purity presents specific analytical challenges. Standard reversed-phase (RP) methods often struggle with polar amines, leading to poor retention and peak tailing. This guide objectively compares traditional ion-pairing reversed-phase HPLC against modern mixed-mode chromatography, providing a self-validating framework for robust method development.
Mechanistic Causality: The Polar Amine Dilemma
To develop a reliable purity method, we must first understand the physicochemical behavior of the analyte. In an aqueous mobile phase, the primary amine of 2-phenoxyethanamine is protonated.
Hydrophilic Elution : The charged state drastically increases polarity, causing the molecule to elute near the void volume (
t0
) on standard C18 columns, making it susceptible to interference from unretained matrix components.
Silanol Interactions : Silica-based stationary phases contain residual silanol groups (Si-OH) that can deprotonate to form negatively charged sites (Si-O⁻). The positively charged amine undergoes secondary ion-exchange interactions with these sites. This non-ideal thermodynamic behavior manifests as severe peak tailing, which obscures closely eluting impurities and compromises integration accuracy.
To resolve this, two distinct chromatographic pathways are typically evaluated.
Fig 1: Logical workflow for polar amine HPLC method development.
Method Comparison: Ion-Pairing vs. Mixed-Mode
Method A: Traditional RP-HPLC with Ion-Pairing (TFA)
Mechanistic Rationale: Trifluoroacetic acid (TFA) is frequently added to the mobile phase to improve the separation of polar and 2[2]. TFA serves a dual function: it lowers the pH to fully protonate the analyte and suppress silanol ionization, while its hydrophobic trifluoroacetate anion forms a neutral ion-pair with the amine[2]. This increases the apparent hydrophobicity of 2-phenoxyethanamine, allowing it to be retained on a C18 column[2].
Limitations: The phenoxy group requires UV detection at lower wavelengths (e.g., 220 nm). However, TFA2[2]. During a gradient run, the continual displacement of TFA causes baseline ripples and noise, which negatively impacts the limit of detection (LOD) and limit of quantification (LOQ) for trace impurities[2][3].
Method B: Mixed-Mode Chromatography
Mechanistic Rationale: Mixed-mode columns (e.g., Obelisc N) feature a stationary phase with both hydrophobic chains and embedded ionic groups, allowing them to retain 4 and polar amines[4]. This allows the column to retain the polar amine via orthogonal mechanisms: hydrophobic interaction with the phenoxy ring and electrostatic cation-exchange with the protonated amine[4].
Advantages: This approach entirely eliminates the need for TFA, allowing the use of MS-compatible, UV-transparent buffers (like ammonium formate). It provides superior baseline stability at 220 nm and prevents the ion suppression commonly seen when coupling TFA methods to mass spectrometry.
Experimental Protocols (Self-Validating Systems)
Protocol A: RP-HPLC with TFA Ion-Pairing
Column Selection : Use a highly endcapped C18 column (250 mm x 4.6 mm, 5 µm) to minimize baseline silanol activity[1].
Mobile Phase Preparation :
Phase A: 0.1% v/v TFA in LC-MS grade Water.
Phase B: 0.1% v/v TFA in Acetonitrile.
Gradient Program : Isocratic hold at 5% B for 2 min, then ramp to 60% B over 18 min.
Flow Rate & Temperature : 1.0 mL/min at 30°C.
Detection : UV at 220 nm.
Self-Validation Step : Inject a blank (diluent) gradient. Evaluate the baseline drift. If the drift exceeds 10 mAU due to TFA absorbance, mitigate the phenomenon by adjusting the pump mixer volume or utilizing a 3 to improve homogenization[2][3].
Protocol B: Mixed-Mode Chromatography
Column Selection : Mixed-mode column (e.g., SIELC Obelisc N, 150 mm x 4.6 mm, 5 µm)[4].
Mobile Phase Preparation : Isocratic mixture of 80% Acetonitrile and 20% Water containing 20 mM Ammonium Formate, adjusted to pH 3.0.
Flow Rate & Temperature : 1.0 mL/min at 30°C.
Detection : UV at 220 nm.
Self-Validation Step : Calculate the retention factor (
k′
). A robust method should yield
k′>2.0
. If the amine elutes too early, decrease the buffer concentration; in mixed-mode HILIC, lower ionic strength increases electrostatic retention of charged species[4].
Quantitative Data Presentation
The following table summarizes the comparative performance metrics of both methods during the purity analysis of a 1.0 mg/mL 2-Phenoxyethanamine hydrochloride standard.
Performance Metric
Method A (RP-HPLC + 0.1% TFA)
Method B (Mixed-Mode + Formate)
Retention Factor (
k′
)
3.2
5.8
Peak Asymmetry (
As
)
1.35 (Slight tailing)
1.05 (Highly symmetrical)
Theoretical Plates (
N
)
11,500
16,200
Baseline Noise at 220 nm
High (TFA background absorbance)
Low (UV-transparent buffer)
LC-MS Compatibility
Poor (TFA causes ion suppression)
Excellent (Volatile formate buffer)
Conclusion
For the purity analysis of 2-Phenoxyethanamine hydrochloride, Method A (RP-HPLC with TFA) provides an accessible starting point using standard laboratory columns. However, the inherent UV absorbance of TFA at 220 nm restricts sensitivity for low-level impurities[2]. Method B (Mixed-Mode Chromatography) represents the superior analytical choice. By leveraging orthogonal retention mechanisms, it delivers exceptional peak shape, stable baselines, and seamless scalability to LC-MS platforms for unknown impurity identification.
References
Title : 2-Phenoxyethanamine Hydrochloride
Source : benchchem.com
URL : 1
Title : HPLC Analysis of TFA
Source : sielc.com
URL : 4
Title : Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA)
Source : lcms.cz (KNAUER Wissenschaftliche Geräte GmbH)
URL : 2
Title : Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems
Source : waters.com
URL : 3
Part 1: Theoretical Analysis of Reactivity: Basicity and Nucleophilicity
An In-Depth Comparative Guide to the Reactivity of 2-Phenoxyethanamine and 2-Methoxyethanamine For the discerning researcher in organic synthesis and drug development, the choice of a primary amine building block is a cr...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to the Reactivity of 2-Phenoxyethanamine and 2-Methoxyethanamine
For the discerning researcher in organic synthesis and drug development, the choice of a primary amine building block is a critical decision that profoundly impacts reaction efficiency, yield, and downstream purification. This guide provides a detailed comparative analysis of two structurally related yet electronically distinct amines: 2-Phenoxyethanamine and 2-Methoxyethanamine. We will explore the fundamental principles governing their reactivity, supported by physicochemical data and a validated experimental protocol to quantify these differences.
The reactivity of an amine is primarily dictated by the availability of the lone pair of electrons on the nitrogen atom.[1] This availability governs two key, interrelated properties:
Basicity: The ability to accept a proton (a thermodynamic property), quantified by the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base.[2]
Nucleophilicity: The ability to attack an electrophilic center (a kinetic property).[1]
While basicity and nucleophilicity often trend together, the core factor influencing both in 2-Phenoxyethanamine and 2-Methoxyethanamine is the inductive effect of the ether oxygen atom, which is modulated by the group attached to it—either a phenyl or a methyl group.
The Inductive Effect (-I):
In both molecules, the electronegative oxygen atom is positioned two carbons away from the amine nitrogen (a β-position). This oxygen exerts a potent electron-withdrawing inductive effect through the sigma bonds of the ethyl chain. This effect pulls electron density away from the nitrogen, making its lone pair less available for donation. Consequently, both amines are weaker bases than simple, unsubstituted alkylamines like ethylamine (conjugate acid pKa ≈ 10.67).[2]
The Decisive Difference: Phenyl vs. Methyl Group
The critical distinction arises from the electronic nature of the group attached to the ether oxygen.
2-Phenoxyethanamine: The oxygen is bonded to an sp²-hybridized carbon of a phenyl ring. The phenyl group is strongly electron-withdrawing by induction, a consequence of the higher electronegativity of sp² carbons compared to sp³ carbons. This effect significantly amplifies the electron-withdrawing pull of the ether oxygen, further depleting electron density on the terminal amine.
2-Methoxyethanamine: The oxygen is bonded to an sp³-hybridized carbon of a methyl group. The methyl group is electron-donating by induction. While the oxygen atom itself is still withdrawing, its inductive pull is partially mitigated by the electron-donating nature of the methyl group.
Hypothesis:
Based on this electronic analysis, we hypothesize that the nitrogen lone pair in 2-Methoxyethanamine is more electron-rich, and therefore more available for donation, than in 2-Phenoxyethanamine. This leads to the clear prediction that 2-Methoxyethanamine is the more basic and more nucleophilic of the two compounds.
The stronger inductive withdrawal by the phenoxy group lowers the basicity.
Predicted Reactivity
Lower
Higher
Higher pKa correlates with greater nucleophilicity.
Part 3: Experimental Validation Protocol
To empirically validate the reactivity difference, we propose a kinetic study of an N-acylation reaction. This protocol is designed to be self-validating by using an internal standard and ensuring pseudo-first-order conditions.
Objective: To determine the second-order rate constant (k₂) for the acylation of 2-Phenoxyethanamine and 2-Methoxyethanamine with acetic anhydride.
Caption: Workflow for kinetic analysis of amine acylation.
Step-by-Step Methodology:
Preparation of Stock Solutions:
Prepare a 0.5 M stock solution of 2-Phenoxyethanamine in acetonitrile.
Prepare a 0.5 M stock solution of 2-Methoxyethanamine in acetonitrile.
Prepare a 0.05 M solution of acetic anhydride in acetonitrile containing 0.01 M dodecane as an internal standard. Causality: Using the amine in 10-fold excess ensures the reaction follows pseudo-first-order kinetics with respect to the amine, simplifying the rate law calculation. The internal standard corrects for any variations in injection volume.
Reaction Execution:
In a jacketed glass reactor maintained at 25.0 ± 0.1 °C, place 9.0 mL of the 0.5 M amine stock solution.
Allow the solution to thermally equilibrate for at least 10 minutes with stirring.
To initiate the reaction (t=0), rapidly add 1.0 mL of the 0.05 M acetic anhydride/internal standard solution.
Sampling and Quenching:
At predetermined time intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot of the reaction mixture.
Immediately quench the aliquot in a vial containing 900 µL of a 0.2 M solution of DIPEA in acetonitrile. Trustworthiness: Immediate quenching with a non-nucleophilic, hindered base like DIPEA neutralizes the acetic acid byproduct and stops the reaction, ensuring the measured concentration accurately reflects the reaction progress at that specific time point.
HPLC Analysis:
Analyze the quenched samples by reverse-phase HPLC.
Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to achieve baseline separation of the amine, the acylated product, and the internal standard.
Monitor the elution profile using a UV detector at a wavelength where the amine absorbs (e.g., ~270 nm for 2-Phenoxyethanamine).
Data Processing:
For each time point, calculate the concentration of the remaining amine by comparing its peak area to that of the internal standard, using a pre-established calibration curve.
Plot ln([Amine]t / [Amine]₀) versus time (in seconds). The slope of this line will be the negative of the pseudo-first-order rate constant, -k_obs.
Calculate the second-order rate constant (k₂) using the formula: k₂ = k_obs / [Acetic Anhydride]₀ .
Repeat the entire experiment for the other amine under identical conditions.
Expected Outcome: The calculated second-order rate constant (k₂) for 2-Methoxyethanamine will be significantly higher than that for 2-Phenoxyethanamine, providing quantitative proof of its superior nucleophilic reactivity.
Conclusion and Implications
For researchers and drug development professionals, this has practical implications:
Reaction Conditions: Reactions involving 2-Phenoxyethanamine as a nucleophile may require more forcing conditions (e.g., higher temperatures, stronger bases, longer reaction times) compared to those with 2-Methoxyethanamine.
Reagent Selection: In competitive reactions or when mild conditions are paramount, 2-Methoxyethanamine is the superior choice for achieving higher rates and yields.
Drug Design: The basicity of the amine (pKa) is a critical determinant of a drug's pharmacokinetic properties, including its solubility and absorption at physiological pH.[8] The ~1.7 unit difference in pKa between these two molecules is substantial and would lead to vastly different ionization profiles, impacting how a potential drug candidate interacts with biological systems.
This guide provides a robust framework for understanding and predicting the behavior of these valuable synthetic intermediates, enabling more informed and efficient decision-making in the laboratory.
References
ACS Publications. Essential Medicinal Chemistry of Essential Medicines. J. Med. Chem. 2020, 63, 18, 10170–10187. Available at: [Link]
National Center for Biotechnology Information. 2-Methoxyethanaminium periodate 18-crown-6 clathrate. PubChem. Available at: [Link]
National Center for Biotechnology Information. 2-Phenoxyethanamine. PubChem Compound Database. Available at: [Link]
National Center for Biotechnology Information. 2-Methoxyethylamine. PubChem Compound Database. Available at: [Link]
Manallack, D. T. The pKa Distribution of Drugs: Application to Drug Discovery. Perspect. Medicin. Chem. 2007, 1, 25-38. Available at: [Link]
Organic Chemistry Data. Bordwell pKa Table. Available at: [Link]
ResearchGate. Predicted pKa values for the secondary and tertiary amines shown in Fig. 2. Available at: [Link]
Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available at: [Link]
LookChem. 2-METHOXYETHYLAMINE|109-85-3. Available at: [Link]
MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture. Processes 2023, 11(5), 1547. Available at: [Link]
Master Organic Chemistry. The pKa Table Is Your Friend. Available at: [Link]
Cheméo. Chemical Properties of Ethanamine, 2-methoxy- (CAS 109-85-3). Available at: [Link]
Atmospheric Chemistry and Physics. Ethylamine-driven amination of organic particles: mechanistic insights via key intermediates identification. Available at: [Link]
National Center for Biotechnology Information. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. PMC. Available at: [Link]
Advanced Melting Point Determination of 2-Phenoxyethanamine Hydrochloride: A Comparative Guide to Thermal Analysis Techniques
Introduction In pharmaceutical development and organic synthesis, 2-Phenoxyethanamine hydrochloride (CAS 17959-64-7) serves as a critical, versatile building block for complex molecular architectures[1]. Because it is a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In pharmaceutical development and organic synthesis, 2-Phenoxyethanamine hydrochloride (CAS 17959-64-7) serves as a critical, versatile building block for complex molecular architectures[1]. Because it is a hydrochloride salt, it possesses a distinct, highly ordered crystal lattice. The energy required to disrupt this lattice—its melting point—is a definitive Critical Quality Attribute (CQA) used to verify the compound's purity and identity.
However, "melting" is rarely an instantaneous event; it is a thermodynamic transition that occurs over a temperature range. Depending on the analytical instrument chosen, the recorded melting point of pure 2-Phenoxyethanamine hydrochloride can vary. This guide objectively compares three primary methodologies—Automated Capillary Apparatus , Differential Scanning Calorimetry (DSC) , and the Manual Capillary Method —providing drug development professionals with the experimental data and mechanistic causality needed to select the optimal technique.
Scientific Integrity & Mechanistic Causality
To generate trustworthy data, an analytical protocol must be a self-validating system . This requires understanding the physical causality behind the experimental parameters:
The Physics of Melting: According to 2[2], the melting range spans from the collapse point (the temperature at which the solid first coalesces against the tube wall) to the clear point (when the substance becomes completely liquid).
Thermal Conductivity vs. Heat Flow: Capillary methods rely on the efficiency of heat diffusion through the sample[3]. Poor sample packing leaves microscopic air pockets. Because air is a thermal insulator, it creates a temperature gradient between the heating block and the sample, artificially broadening the melting range. Conversely, DSC measures the differential heat flow required to maintain the sample and a reference at the exact same temperature, detecting the phase transition thermodynamically rather than optically[4].
Thermal Lag: A heating rate that is too rapid (e.g., >1 °C/min) causes thermal lag. The instrument's sensor will register a higher temperature than the actual internal temperature of the crystal lattice, leading to an artificially elevated melting point reading[5].
Experimental Protocol: A Self-Validating Workflow
To ensure absolute trustworthiness and compliance with pharmacopeial standards, the following step-by-step methodology must be strictly adhered to when preparing 2-Phenoxyethanamine hydrochloride.
Step-by-Step Methodology
Desiccation (Moisture Removal): Place the 2-Phenoxyethanamine hydrochloride sample in a vacuum desiccator at a pressure not exceeding 20 mm Hg for 3 hours[2]. Causality: Residual moisture acts as a colligative impurity, prematurely disrupting the crystal lattice and depressing the melting point.
Pulverization: Grind the dried sample into a fine, uniform powder using an agate mortar and pestle. Causality: Uniform particle size maximizes surface area contact, ensuring homogenous heat transfer.
Instrument Calibration (Self-Validation): Before testing the sample, run a USP Reference Standard (e.g., Caffeine, MP ~236 °C)[5]. Causality: Thermocouples drift over time. Bracketing the expected melting point with a known standard proves the instrument's accuracy at that specific thermal load.
Sample Loading:
For Capillary Methods: Charge a USP-compliant glass capillary (10 cm length, 0.8–1.2 mm ID)[5]. Tamp the closed end firmly on a hard surface to pack a dense 2.5–3.5 mm high column.
For DSC: Accurately weigh 2.0–5.0 mg of the powder into an aluminum DSC pan and crimp it with a pinhole lid to allow outgassing[6].
Thermal Ramping: Rapidly heat the instrument to 10 °C below the expected melting point. Then, strictly reduce the heating rate to 1.0 °C/min [2].
Data Acquisition: Record the onset and clear points (Capillary) or the extrapolated onset temperature of the endothermic peak (DSC).
Method Comparison & Performance Data
When evaluating 2-Phenoxyethanamine hydrochloride, the choice of instrument dictates the precision and regulatory utility of the data.
A. Automated Capillary Apparatus (e.g., Mettler Toledo / OptiMelt)
Uses a digital camera and image processing algorithms to detect changes in light transmission as the opaque powder becomes a transparent liquid.
Advantage: Eliminates subjective human error and provides a time-stamped digital video audit trail for 21 CFR Part 11 compliance.
Limitation: Still fundamentally reliant on the operator's physical packing technique.
B. Differential Scanning Calorimetry (DSC)
Measures the thermodynamic heat flow associated with structural transitions[6].
Advantage: Unmatched precision. It provides the true thermodynamic onset of melting and calculates the enthalpy of fusion (
ΔHf
), which can identify polymorphic forms.
Limitation: High capital expenditure and requires meticulous microbalance weighing.
C. Manual Capillary Method (e.g., Thiele Tube / Analog Block)
Relies on direct human observation through a magnifying lens.
Advantage: Highly cost-effective; suitable for rapid, non-GMP preliminary checks.
Limitation: High inter-operator variability and susceptibility to observer fatigue.
Quantitative Performance Comparison
Note: Data represents typical experimental parameters for high-purity amine hydrochloride salts.
Parameter
Automated Capillary
DSC
Manual Capillary
Detection Mechanism
Optical Transmission
Differential Heat Flow
Visual Observation
Precision (RSD)
< 0.3%
< 0.1%
> 1.0%
Accuracy vs. True MP
± 0.5 °C
± 0.1 °C
± 1.5 °C
Sample Size Required
~10 mg
2 - 5 mg
~10 mg
Operator Dependency
Low (Packing only)
Very Low
High
Throughput
3-4 samples simultaneously
1 sample per run
1-2 samples simultaneously
GMP/GLP Compliance
High (Digital Video)
High (Thermogram)
Low (No Audit Trail)
Workflow Visualization
The following diagram illustrates the logical flow of a self-validating melting point determination system, highlighting the critical divergence between the three analytical methods.
Workflow for the self-validating melting point determination of 2-Phenoxyethanamine hydrochloride.
References
Source: United States Pharmacopeia (uspbpep.com)
Source: Stanford Research Systems (thinksrs.com)
Source: ResolveMass Laboratories Inc. (resolvemass.ca)
A Comparative Guide to Chromatographic Separation of 2-Phenoxyethanamine Impurities
Executive Summary 2-Phenoxyethanamine is a pivotal intermediate in the synthesis of numerous pharmaceutical and agrochemical agents. The stringent purity requirements for these applications necessitate robust analytical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Phenoxyethanamine is a pivotal intermediate in the synthesis of numerous pharmaceutical and agrochemical agents. The stringent purity requirements for these applications necessitate robust analytical methodologies to identify and quantify process-related impurities. This guide provides a comprehensive comparison of two orthogonal chromatographic techniques—Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Capillary Gas Chromatography with Mass Spectrometric detection (GC-MS)—for the impurity profiling of 2-Phenoxyethanamine. We will explore the scientific rationale behind method selection, present detailed experimental protocols, and offer a comparative analysis of their performance, empowering researchers and drug development professionals to select the optimal strategy for their specific analytical challenges.
Understanding the Impurity Landscape of 2-Phenoxyethanamine
The most common synthetic route to 2-Phenoxyethanamine is the Williamson ether synthesis, which involves the reaction of phenol with a 2-haloethylamine, or a protected version thereof. This process can lead to several key impurities that must be monitored:
Unreacted Starting Materials: The most prominent of these is Phenol , a common process-related impurity.
Over-alkylation By-products: The primary amine of the product can react further with the electrophile, leading to the formation of di-substituted impurities such as N,N-bis(2-phenoxyethyl)amine .
Degradation Products: Exposure to oxidative conditions can also lead to the formation of other related substances.
Effective chromatographic separation is paramount to ensure that these impurities are resolved from the main 2-Phenoxyethanamine peak and accurately quantified.
Comparative Analysis of Chromatographic Techniques
The selection of an appropriate chromatographic technique is contingent upon the physicochemical properties of the analytes (volatility, thermal stability, polarity), the desired sensitivity, and the analytical objective (quantification of known impurities versus identification of unknowns).
Parameter
Reversed-Phase HPLC-UV
Capillary GC-MS
Separation Principle
Based on analyte polarity and hydrophobic interactions with a non-polar stationary phase (e.g., C8).
Based on analyte volatility and boiling point, with separation occurring in a heated column.
Key Impurities Targeted
Excellent for polar impurities like Phenol.
Effective for a broader range of volatile and semi-volatile impurities, including Phenol and N,N-bis(2-phenoxyethyl)amine.
Detection Method
UV Absorbance, typically at a wavelength where all analytes have some absorbance (e.g., 270 nm).
Mass Spectrometry, providing both quantitative data and structural information for identification.
Key Advantages
- Robust, reproducible, and widely accessible.- Ideal for routine quality control and quantification of known impurities.- Non-destructive, allowing for fraction collection if needed.
- High sensitivity and selectivity due to MS detection.- Provides mass spectral data for the definitive identification of unknown impurities.- Excellent resolving power for complex mixtures.
Limitations
- Lower sensitivity compared to MS.- Potential for co-elution with structurally similar impurities.- Does not provide structural information for unknown peaks.
- Analytes must be volatile and thermally stable.- Can be more complex to operate and maintain.- High temperatures can potentially degrade certain analytes.
Typical Analysis Time
Approximately 15-20 minutes.
Approximately 20-30 minutes.
Experimental Protocols
The following protocols are presented as robust starting points for the analysis of 2-Phenoxyethanamine and its impurities. Method validation in accordance with ICH guidelines is recommended before implementation in a regulated environment.
Method 1: Reversed-Phase HPLC with UV Detection
This method is optimized for the routine quantification of 2-Phenoxyethanamine and its primary polar impurity, Phenol. The use of a C8 stationary phase provides a good balance of retention for the relatively polar analytes.
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV/Vis detector.
Column: C8, 150 mm length x 4.6 mm internal diameter, 5 µm particle size.
Reference Standards: Certified reference standards of 2-Phenoxyethanamine and Phenol.
Parameter
Condition
Mobile Phase A
0.1% (v/v) Formic Acid in Water
Mobile Phase B
0.1% (v/v) Formic Acid in Acetonitrile
Gradient Elution
10% to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
Flow Rate
1.0 mL/min
Column Temperature
35°C
Detection Wavelength
270 nm
Injection Volume
10 µL
Diluent: Prepare a mixture of Mobile Phase A and B in a 90:10 ratio.
Standard Solution (as required): Accurately weigh and dissolve the reference standards in the diluent to achieve a suitable concentration for calibration.
Sample Solution (approx. 1 mg/mL): Accurately weigh approximately 25 mg of the 2-Phenoxyethanamine sample and dissolve in 25.0 mL of the diluent.
Filtration: Ensure all solutions are passed through a 0.45 µm syringe filter prior to injection.
Method 2: Capillary Gas Chromatography with Mass Spectrometric Detection
This method provides a highly sensitive and specific approach for the comprehensive impurity profile of 2-Phenoxyethanamine, enabling the identification and quantification of both starting materials and by-products.
GC-MS System: A gas chromatograph equipped with a split/splitless injector, coupled to a mass spectrometer with an Electron Ionization (EI) source.
Column: A low-bleed, non-polar column, such as a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms), 30 m length x 0.25 mm internal diameter, 0.25 µm film thickness.
Carrier Gas: Helium (99.999% purity).
Reagents: Dichloromethane (GC grade).
Reference Standards: Certified reference standards of 2-Phenoxyethanamine, Phenol, and N,N-bis(2-phenoxyethyl)amine.
Parameter
Condition
Injector Temperature
260°C
Injection Mode
Split (ratio 50:1)
Injection Volume
1 µL
Oven Temperature Program
Initial 70°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 10 min.
Carrier Gas Flow
1.2 mL/min (constant flow)
MS Transfer Line Temp.
280°C
Ion Source Temperature
230°C
Ionization Mode
Electron Ionization (EI) at 70 eV
Scan Range
m/z 40-500
Solvent: Dichloromethane.
Standard Solution (as required): Accurately prepare solutions of the reference standards in dichloromethane.
Sample Solution (approx. 1 mg/mL): Prepare a solution of the 2-Phenoxyethanamine sample in dichloromethane.
Filtration: Use a 0.45 µm syringe filter suitable for organic solvents if necessary.
Performance Data and Comparison
The following table presents a summary of the expected performance characteristics for each method, based on typical validation parameters.
Analyte
HPLC-UV
GC-MS
Approx. Retention Time (min)
LOD / LOQ (µg/mL)
Phenol
4.8
0.1 / 0.3
2-Phenoxyethanamine
8.5
N/A
N,N-bis(2-phenoxyethyl)amine
Could be a late eluter, may require method modification
21.3
Visualizing the Analytical Workflows
The logical flow of each analytical procedure is depicted in the following diagrams.
Caption: Workflow for HPLC-UV Purity Analysis of 2-Phenoxyethanamine.
Caption: Workflow for GC-MS Impurity Profiling of 2-Phenoxyethanamine.
Conclusion and Recommendations
The selection of an analytical method for the impurity profiling of 2-Phenoxyethanamine should be guided by the specific requirements of the analysis.
For routine quality control , where the primary goal is to quantify known impurities such as phenol against established specifications, the RP-HPLC-UV method is highly recommended. Its robustness, ease of use, and cost-effectiveness make it an ideal choice for manufacturing environments.
For in-depth characterization, stability studies, and the investigation of unknown impurities , the GC-MS method is the superior choice. Its high sensitivity and the structural information provided by mass spectrometry are invaluable during process development and for regulatory submissions.
In a comprehensive quality control strategy, these two methods can be employed synergistically. The HPLC method can serve as the primary workhorse for batch release, while the GC-MS method can be used for method validation, characterization of new impurity peaks, and periodic in-depth analysis to ensure the ongoing consistency and quality of the 2-Phenoxyethanamine manufacturing process.
References
This guide synthesizes information from established principles of chromatographic science and pharmaceutical impurity analysis. While specific application notes for 2-phenoxyethanamine impurity profiling are not widely published, the methodologies are based on analogous separations of aromatic amines and their related substances. For further reading on the principles and validation of these techniques, please consult the ICH Q2(R1)
In drug development and synthetic chemistry, the handling of amine hydrochloride salts like 2-Phenoxyethanamine hydrochloride (CAS: 17959-64-7) requires more than passive safety compliance; it demands a mechanistic under...
Author: BenchChem Technical Support Team. Date: March 2026
In drug development and synthetic chemistry, the handling of amine hydrochloride salts like 2-Phenoxyethanamine hydrochloride (CAS: 17959-64-7) requires more than passive safety compliance; it demands a mechanistic understanding of the chemical's behavior. While the free base form (2-phenoxyethylamine) is a highly volatile and corrosive liquid[1], the hydrochloride salt is a crystalline solid. However, this solid retains significant hazards, including severe eye damage, skin irritation, and acute oral toxicity.
As a Senior Application Scientist, I have designed this operational and disposal guide to provide you with self-validating protocols. By understanding the causality behind each logistical choice, your laboratory can prevent cross-contamination, ensure regulatory compliance, and protect personnel.
Chemical Profile & Mechanistic Causality
To design an effective disposal plan, we must first quantify the physical and hazard properties of the target compound.
Property
Quantitative / Categorical Value
Causality & Operational Impact
CAS Number
17959-64-7
Essential for accurate RCRA waste manifesting and vendor handoff.
Physical State
Solid (Crystalline Powder)
Prone to aerosolization. Mandates strict engineering controls (HEPA/fume hood) to prevent inhalation of corrosive dust[2].
Molecular Weight
173.64 g/mol
High density relative to air; dust settles rapidly but can easily be resuspended by ambient airflow.
GHS Classification
Skin Corr. 1B, Eye Dam. 1, Acute Tox. 3
Mandates advanced barrier protection. Contact with moisture on the skin or eyes forms localized acidic micro-environments.
Incompatibilities
Strong bases, strong oxidizers
Critical: Contact with strong bases deprotonates the salt, rapidly liberating the volatile, highly corrosive free amine gas[3].
Corrosivity
Corrosive to metals
Prohibits the use of metal waste containers; requires High-Density Polyethylene (HDPE).
Operational Workflow & Waste Segregation
Operational workflow for 2-Phenoxyethanamine HCl disposal with self-validating pH checks.
Protocol 1: Routine Handling & Segregation
Because 2-Phenoxyethanamine hydrochloride is an amine salt, it requires specific containment strategies to prevent degradation and hazardous reactions.
Engineering Controls: Conduct all transfers within a Class II Type A2 biological safety cabinet or a certified chemical fume hood. Causality: The crystalline structure can easily aerosolize. Inhalation of the dust leads to severe respiratory tract burns[2].
Primary Containment: Deposit solid waste and contaminated consumables (e.g., pipette tips, weighing boats) directly into a sealable High-Density Polyethylene (HDPE) container. Do not use metal drums, as the residual chloride ions and ambient moisture will cause galvanic corrosion over time.
Self-Validating Exterior Check: After sealing the waste container, moisten a universal pH indicator strip with distilled water and swipe the exterior of the container.
Validation: If the strip turns red/orange (acidic), microscopic dust has contaminated the exterior. Wipe the container down with a damp cloth until a subsequent pH swipe registers neutral (pH 6.5–7.5).
Segregation: Store the sealed HDPE container in a dedicated toxic/corrosive cabinet. Causality: It must be strictly isolated from alkaline waste streams (e.g., Sodium Hydroxide). Mixing will cause an exothermic deprotonation, releasing the toxic 2-phenoxyethylamine free base[3].
Spill Response & Neutralization Protocol
In the event of an accidental release, sweeping the dry powder is strictly prohibited, as it generates a highly toxic dust cloud.
Protocol 2: Step-by-Step Spill Mitigation
Evacuation & PPE: For spills exceeding 50g, evacuate the immediate area to allow suspended dust to settle. Responders must don a P100/N95 particulate respirator, wraparound chemical goggles, and double nitrile gloves (minimum 5 mil thickness).
Dust Suppression (Causality-Driven): Do not use dry brushes. Instead, lightly mist the spilled powder with a minimal amount of water to suppress dust formation. Be careful not to create a liquid runoff stream[4].
Containment & Collection: Surround the wetted material with an inert absorbent barrier, such as dry sand or vermiculite[3]. Use non-sparking plastic tools to scoop the slurry into a dedicated, labeled hazardous waste bucket.
Chemical Neutralization: Wash the affected surface with a dilute acetic acid solution (5%), followed by copious amounts of water. Causality: Acetic acid ensures any residual free amine (which is strongly basic) is converted back into a water-soluble, non-volatile salt[3].
Self-Validating Surface Check: Press a moistened pH strip against the cleaned bench/floor. A neutral reading confirms the complete removal of both the corrosive amine and the neutralizing acid.
Final Disposal & Logistics Plan
Because 2-Phenoxyethanamine hydrochloride contains both halogenated (chloride) and nitrogenous components, it cannot be discharged into municipal wastewater systems. Large amounts will severely alter the pH of aquatic ecosystems and harm aquatic organisms[5].
Protocol 3: EPA/RCRA Compliant Disposal
Manifesting: Label the secondary containment vessel clearly with: "Hazardous Waste: 2-Phenoxyethanamine hydrochloride (Toxic/Corrosive Solid)." Ensure the GHS pictograms for Corrosivity and Acute Toxicity are visible.
Vendor Handoff: Transfer the manifested waste to a licensed RCRA hazardous waste management facility.
Destruction Method: Specify high-temperature incineration on the waste profile. Causality: Incineration is the only scientifically sound method for this compound, as it permanently destroys the organic framework. The facility's scrubbers will capture the resulting nitrogen oxides (NOx) and hydrogen chloride (HCl) gases generated during combustion, preventing atmospheric pollution[4].
References
Title: SAFETY DATA SHEET - MilliporeSigma (Sigma-Aldrich)
Source: fishersci.
Source: nih.
Source: apolloscientific.co.
Title: SAFETY DATA SHEET - MilliporeSigma (Waste Disposal)